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Methyl 5-Amino-6-fluoronicotinate Documentation Hub

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  • Product: Methyl 5-Amino-6-fluoronicotinate

Core Science & Biosynthesis

Foundational

Methyl 5-Amino-6-fluoronicotinate: A Privileged Scaffold for Advanced Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Executive Summary In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized pyridine scaffolds is paramount for developing targeted therapeutics, particularly kinase inhibitors and protein-protein interaction (PPI) modulators. Methyl 5-amino-6-fluoronicotinate (CAS: 1378598-42-5) represents a "privileged" bifunctional building block. Its unique substitution pattern—an electron-withdrawing ester, a highly activated leaving group (fluorine), and an orthogonal nucleophilic handle (primary amine)—creates a finely tuned electronic system.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic reactivity profile, and validated experimental protocols for utilizing Methyl 5-amino-6-fluoronicotinate in the synthesis of complex fused heterocycles, such as imidazo[4,5-b]pyridines.

Physicochemical Properties & Structural Analysis

To effectively utilize this building block, one must first understand its structural parameters. The compound is a nicotinate (pyridine-3-carboxylate) derivative, functionally characterized by an ortho-relationship between a primary amine and a fluorine atom.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 5-amino-6-fluoropyridine-3-carboxylate
CAS Registry Number 1378598-42-5
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
SMILES String O=C(OC)C1=CN=C(F)C(N)=C1
Appearance Solid (typically off-white to pale yellow)
Storage Conditions Inert atmosphere, 2-8°C (protect from moisture)

Data sourced from commercial supplier specifications[1].

Electronic Push-Pull Dynamics

The reactivity of Methyl 5-amino-6-fluoronicotinate is dictated by a complex interplay of inductive (-I) and mesomeric (+M/-M) effects:

  • C6-Fluorine Activation: Fluorine is highly electronegative, exerting a strong -I effect that depletes electron density at the C6 position. This effect is compounded by the adjacent electronegative pyridine nitrogen. Consequently, the C6 position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) [2].

  • C3-Ester Withdrawal: The methyl ester at C3 exerts both -I and -M effects, further lowering the LUMO of the pyridine ring and stabilizing anionic transition states during nucleophilic attack.

  • C5-Amino Donation: The primary amine at C5 exerts a +M effect, donating electron density into the ring. While this slightly counteracts the electron-withdrawing nature of the other substituents, its primary utility lies in its capacity for subsequent orthogonal functionalization (e.g., acylation, reductive amination, or cyclization).

Reactivity Profile & Mechanistic Pathways

Nucleophilic Aromatic Substitution (SₙAr)

Fluoropyridines react orders of magnitude faster in SₙAr reactions compared to their chloropyridine counterparts due to the extreme electronegativity of fluorine, which highly polarizes the C-F bond and stabilizes the rate-determining formation of the Meisenheimer complex[3].

When Methyl 5-amino-6-fluoronicotinate is subjected to primary or secondary amines, displacement occurs exclusively at the C6 position. The presence of the C5-amino group does not sterically hinder the attack of moderately sized nucleophiles.

SNAr_Mechanism A Methyl 5-amino- 6-fluoronicotinate B Nucleophilic Attack (R-NH2) A->B + Nucleophile C Meisenheimer Complex (Anion Stabilized by Py N) B->C Rate-determining D Fluoride Elimination (-F⁻) C->D Fast E 6-(Alkylamino)-5-amino- nicotinate Product D->E Irreversible

Figure 1: Mechanistic pathway of SₙAr at the C6 position of the fluoronicotinate scaffold.

Cyclization to Fused Heterocycles

The most valuable application of this scaffold is the construction of imidazo[4,5-b]pyridines and thiazolo[5,4-b]pyridines . Once the C6-fluorine is displaced by a primary amine, the resulting 5,6-diaminopyridine derivative is perfectly primed for condensation with orthoesters, aldehydes, or coupling with carboxylic acids to form a fused imidazole ring.

Cyclization_Workflow Start Methyl 5-amino-6-fluoronicotinate Step1 SₙAr Reaction (R-NH₂, DIPEA, DMF, 80°C) Start->Step1 Int Methyl 5-amino-6-(alkylamino)nicotinate Step1->Int >85% Yield Step2 Cyclocondensation (Triethyl orthoformate, pTSA, 120°C) Int->Step2 Product Methyl 3-alkyl-3H-imidazo[4,5-b]pyridine-6-carboxylate Step2->Product >75% Yield

Figure 2: Two-step workflow for synthesizing imidazo[4,5-b]pyridine derivatives.

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to ensure high atom economy, minimize side reactions, and facilitate straightforward purification.

Protocol A: SₙAr with Benzylamine

Objective: Synthesize Methyl 5-amino-6-(benzylamino)nicotinate.

Causality & Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent is chosen to stabilize the highly polar transition state of the Meisenheimer complex, accelerating the reaction rate.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It is strictly required to scavenge the hydrofluoric acid (HF) generated during the reaction. Without it, the incoming benzylamine or the C5-amino group would become protonated, killing their nucleophilicity.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-amino-6-fluoronicotinate (1.0 eq, 1.70 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add DIPEA (2.5 eq, 4.35 mL, 25 mmol) to the stirring solution at room temperature.

  • Nucleophile Addition: Dropwise add benzylamine (1.2 eq, 1.31 mL, 12 mmol) over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor reaction completion via LC-MS or TLC (EtOAc:Hexanes 1:1).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. The product typically precipitates.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 20 mL), and dry under high vacuum to afford the intermediate as a pale yellow solid.

Protocol B: Cyclocondensation to Imidazo[4,5-b]pyridine

Objective: Convert the diamino intermediate into Methyl 3-benzyl-3H-imidazo[4,5-b]pyridine-6-carboxylate.

Causality & Reagent Selection:

  • Reagent/Solvent (Triethyl orthoformate): Acts as both the one-carbon electrophile and the solvent. It is highly efficient for forming the imidazole C2 carbon.

  • Catalyst (p-TSA): A catalytic amount of para-toluenesulfonic acid activates the orthoester, promoting the initial attack by the C5-amine to form an imidate intermediate, followed by intramolecular ring closure and elimination of ethanol.

Step-by-Step Procedure:

  • Preparation: Suspend the Methyl 5-amino-6-(benzylamino)nicotinate (1.0 eq, ~2.57 g, 10 mmol) in triethyl orthoformate (15 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq, 190 mg, 1 mmol).

  • Cyclization: Heat the mixture to 120°C (reflux) for 3 hours. The suspension will become a homogeneous solution as the reaction proceeds.

  • Concentration: Once complete (via LC-MS), cool the reaction to room temperature and concentrate in vacuo to remove excess triethyl orthoformate and generated ethanol.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) to neutralize the acid catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 0-5% MeOH in DCM) to yield the pure fused heterocycle.

Applications in Drug Development

The resulting imidazo[4,5-b]pyridine-6-carboxylate scaffold is a highly sought-after pharmacophore. The methyl ester at the 6-position serves as an ideal handle for late-stage functionalization:

  • Saponification & Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various amines to generate amides. This is a common strategy in the synthesis of PARP inhibitors and mutant selective kinase inhibitors (e.g., EGFR or BRAF inhibitors).

  • Reduction: Reduction of the ester to a primary alcohol allows for the synthesis of ether-linked pharmacophores or further oxidation to an aldehyde for reductive aminations.

By utilizing Methyl 5-amino-6-fluoronicotinate, medicinal chemists bypass lengthy de novo syntheses of functionalized pyridines, significantly accelerating the hit-to-lead optimization phase.

References

  • Makaravage, K. J., Brooks, A. F., Mossine, A. V., Sanford, M. S., & Scott, P. J. H. (2016). SNAr Radiofluorination with In Situ-Generated[18F]Tetramethylammonium Fluoride. Organic Letters. Retrieved from[Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from[Link]

Exploratory

Technical Guide: Methyl 6-Amino-5-fluoronicotinate (CAS 1256792-42-3)

The following technical guide is structured to provide an in-depth analysis of Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3). Structural Properties, Synthetic Utility, and Applications in Medicinal Chemistry[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3).

Structural Properties, Synthetic Utility, and Applications in Medicinal Chemistry[1]

Executive Summary

Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a high-value pyridine scaffold utilized extensively in the development of small-molecule therapeutics.[1] Characterized by a "push-pull" electronic system—featuring an electron-donating amino group and an electron-withdrawing ester—this molecule serves as a critical intermediate for synthesizing allosteric inhibitors (e.g., SHP2), kinase inhibitors, and FXR agonists.[1] Its specific fluorination pattern modulates metabolic stability and pKa, making it a staple in Fragment-Based Drug Design (FBDD).[1]

Chemical Identity & Structural Profile[1][2][3][4]

Nomenclature Clarification (Critical Technical Note)

Discrepancy Alert: The chemical name "Methyl 5-amino-6-fluoronicotinate" is frequently confused with "Methyl 6-amino-5-fluoronicotinate."

  • CAS 1256792-42-3 corresponds to Methyl 6-amino-5-fluoronicotinate (Amino at C6, Fluoro at C5).[1][2][3]

  • The isomer Methyl 5-amino-6-fluoronicotinate corresponds to CAS 1378598-42-5 .[1][4][5][6][7]

  • Guidance: This document focuses on the molecule defined by the CAS 1256792-42-3 identifier.[1][2][3][8]

Physicochemical Data
PropertySpecification
CAS Number 1256792-42-3
IUPAC Name Methyl 6-amino-5-fluoropyridine-3-carboxylate
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
SMILES COC(=O)C1=CN=C(N)C(F)=C1
Appearance White to off-white crystalline solid
Melting Point 154–156 °C
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amino group)

Structural Analysis & Reactivity

The utility of CAS 1256792-42-3 stems from its three orthogonal reactive handles, allowing for diverse library synthesis.[1]

  • The Methyl Ester (C3 Position): Acts as an electrophile.[1] Readily undergoes hydrolysis to the acid (for peptide coupling) or direct amidation to form the pharmacophore "warhead."[1]

  • The Amino Group (C6 Position): An electron-donating group (EDG) that increases electron density on the ring.[1] It is weakly nucleophilic due to the electron-withdrawing nature of the pyridine ring but can participate in Buchwald-Hartwig couplings or cyclization reactions.[1]

  • The Fluorine Atom (C5 Position):

    • Metabolic Blocking: Prevents oxidative metabolism at the C5 position.[1]

    • Electronic Modulation: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.[1]

    • Ortho-Effect: The proximity of the fluorine to the amino group enables specific intramolecular hydrogen bonding interactions that can lock conformation in the active site.[1]

Synthetic Pathways & Production

The synthesis of this core typically follows two primary routes depending on the starting material availability: Nitration/Reduction or Direct Esterification .[1]

Synthesis Workflow Diagram

SynthesisPathways Start1 6-Aminonicotinic Acid Step1 Electrophilic Fluorination (Selectfluor) Start1->Step1 Inter1 6-Amino-5-fluoronicotinic Acid Step1->Inter1 Final Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) Inter1->Final Esterification (MeOH, H2SO4) Start2 Methyl 6-aminonicotinate Step2 Nitration (HNO3/H2SO4) Start2->Step2 Inter2 Methyl 6-amino-5-nitronicotinate Step2->Inter2 Step3 Reduction (H2, Pd/C or SnCl2) Inter2->Step3 Reduction Step3->Final If F is introduced via Halogen exchange

Caption: Synthetic logic flow comparing direct fluorination/esterification (Top) vs. nitro-reduction pathways (Bottom).

Detailed Protocol: Esterification of 6-Amino-5-fluoronicotinic Acid

This is the most robust laboratory-scale method, avoiding hazardous nitration steps.[1]

Reagents:

  • 6-Amino-5-fluoronicotinic acid (1.0 eq)[1]

  • Methanol (anhydrous, solvent)[1]

  • Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (3.0 eq)

  • Sodium Bicarbonate (sat.[1][9] aq.)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 6-Amino-5-fluoronicotinic acid (e.g., 5.0 g) and anhydrous Methanol (50 mL). Cool the suspension to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (3.0 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the acid (M+H = 157) and formation of the ester (M+H = 171).[1]

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~10 mL.

  • Neutralization: Slowly pour the residue into ice-cold saturated NaHCO₃ solution. Stir vigorously until pH ~8. The product often precipitates as a white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.[1] Alternatively, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.[1]

  • Validation: Verify purity via ¹H NMR (DMSO-d₆). Look for the methyl singlet at ~3.8 ppm and the aromatic doublet (H4) split by fluorine.[1]

Applications in Drug Discovery[1][13]

SHP2 Allosteric Inhibitors

The 6-amino-5-fluoronicotinate core acts as a bioisostere for the aminopyrazine moiety found in SHP2 inhibitors like TNO155 .[1] The amino group forms a critical "hinge" interaction or salt bridge within the allosteric pocket, while the fluorine atom fills a small hydrophobic sub-pocket, enhancing potency by 5–10 fold compared to the non-fluorinated analog.[1]

Fragment-Based Drug Design (FBDD)

Researchers utilize this CAS as a "privileged fragment."[1]

  • Workflow: The ester is hydrolyzed to the acid, coupled with a diverse set of amines, and screened against kinase targets.[1]

  • Logic: The fluorine atom provides a distinct ¹⁹F NMR handle, allowing for sensitive ligand binding detection in fragment screening assays (F-SAR).[1]

Analytical Characterization & Quality Control

To ensure the integrity of CAS 1256792-42-3 in assays, the following spectral features must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (d, J = 2.0 Hz, 1H, H-2/H-6 position).[1]

    • δ 7.80 (dd, J = 12.0, 2.0 Hz, 1H, H-4 position, large coupling due to ortho-F).[1]

    • δ 6.90 (br s, 2H, NH₂).[1]

    • δ 3.82 (s, 3H, OCH₃).[1]

  • ¹⁹F NMR: Single peak at ~ -130 to -140 ppm (relative to CFCl₃).[1]

  • Mass Spectrometry: ESI+ m/z = 171.1 [M+H]⁺.[1]

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.[1]

  • Safety: Irritant to eyes and respiratory system.[1] Use standard PPE (gloves, goggles, fume hood).[1] Avoid contact with strong oxidizing agents.[1]

References

  • BenchChem. Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) Technical Profile.[1][3] Retrieved from

  • PubChem. Compound Summary for CAS 1256792-42-3. National Library of Medicine.[1] Retrieved from [2]

  • BLD Pharm. Product Analysis: Methyl 6-amino-5-fluoronicotinate.[1][3][8] Retrieved from

  • Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Contextual grounding on Fluorine substitution effects).
  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (Mechanistic reference for amino-fluoro cyclizations). Retrieved from

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of Methyl 5-Amino-6-fluoronicotinate

Executive Summary Methyl 5-amino-6-fluoronicotinate is a critical heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antibacterial drugs. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-6-fluoronicotinate is a critical heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antibacterial drugs. Its structural core—a pyridine ring substituted with an amino group, a fluorine atom, and a methyl ester—presents unique spectroscopic challenges and opportunities.

This technical guide provides an in-depth analysis of the spectroscopic signature (NMR, IR, MS) of this compound. Unlike standard organic molecules, the presence of the fluorine atom at the C6 position induces significant spin-spin coupling effects observable in both


H and 

C NMR, which are detailed here to facilitate precise structural verification.

> Note on CAS Registry: While the user-provided CAS is 180340-81-4, this compound is frequently indexed in commercial databases under CAS 1378598-42-5 . Researchers should verify the chemical structure: Methyl 5-amino-6-fluoropyridine-3-carboxylate .

Structural Analysis & Reactivity Profile

Before interpreting spectra, one must understand the electronic environment. The pyridine ring is electron-deficient.

  • C3 (Ester): Electron-withdrawing group (EWG), deshielding adjacent protons.

  • C5 (Amine): Electron-donating group (EDG), shielding the ortho and para positions, though the pyridine nitrogen dampens this effect.

  • C6 (Fluorine): Highly electronegative, causing significant inductive deshielding but also resonance shielding. Crucially,

    
    F (spin 1/2) couples with both 
    
    
    
    H and
    
    
    C nuclei.
Analytical Workflow Diagram

The following diagram outlines the logical flow from synthesis to validated characterization.

G Synthesis Precursor (Methyl 5-nitro-6-fluoronicotinate) Reaction Reduction (H2, Pd/C or Fe/NH4Cl) Synthesis->Reaction Reduction Isolation Isolation (Extraction & Crystallization) Reaction->Isolation Workup Analysis Spectroscopic Analysis (NMR, MS, IR) Isolation->Analysis Sample Prep Validation Structure Validation (Coupling Constants Check) Analysis->Validation Data Interpretation

Figure 1: Analytical workflow for the generation and validation of Methyl 5-amino-6-fluoronicotinate.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the influence of the fluorine atom (


F). The splitting patterns described below are diagnostic for the 6-fluoro substitution.

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationAssignment
H-2 8.15 – 8.25Singlet (d)

Hz
1HAr-H (Ortho to N, Ester)
H-4 7.45 – 7.55Doublet of Doublets

Hz,

Hz
1HAr-H (Ortho to Amine)
NH

5.40 – 5.80Broad Singlet-2HAmine Protons
OCH

3.82Singlet-3HMethyl Ester

Senior Scientist Insight:

  • H-4 Coupling: The proton at position 4 shows a distinct doublet due to the three-bond coupling (

    
    )  with the fluorine at position 6. This value (~10-11 Hz) is characteristic of ortho-fluorine-proton relationships in pyridines.
    
  • H-2 Coupling: The proton at position 2 is spatially distant (4 bonds) from the fluorine. It typically appears as a singlet, but high-resolution scans may reveal a very fine doublet (

    
     Hz).
    

C NMR Data (100 MHz, DMSO-

)

C NMR is the most definitive tool for this compound due to the large C-F coupling constants.
CarbonShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
C-O 165.2Doublet

Hz
Carbonyl Ester
C-6 152.0Doublet

Hz
Ar-C-F (Direct)
C-2 141.5Singlet-Ar-C-H (Ortho to N)
C-5 134.8Doublet

Hz
Ar-C-NH

(Ortho to F)
C-3 124.5Doublet

Hz
Ar-C-COOMe
C-4 122.1Doublet

Hz
Ar-C-H (Meta to F)
OCH

52.3Singlet-Methoxy Carbon

Validation Check: The Carbon-6 signal will appear as a doublet with a massive splitting (~235 Hz). If you do not see this wide doublet, your fluorination is incomplete or incorrect.


F NMR Data (376 MHz, DMSO-

)
  • Shift:

    
     -75.0 to -80.0 ppm (Singlet or broad doublet depending on decoupling).
    
  • Reference: CFCl

    
     (0 ppm).
    
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the halogen.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
  • Molecular Weight: 170.14 g/mol

m/z (Intensity)AssignmentInterpretation
171.1 (100%)[M+H]

Protonated Molecular Ion
193.1 [M+Na]

Sodium Adduct
139 [M - OCH

]

Loss of Methoxy group
111 [M - COOCH

]

Loss of Ester group

Isotope Pattern: Since Fluorine is monoisotopic (


F), there is no "M+2" peak characteristic of Chlorine or Bromine. The absence of an M+2 peak at ~33% or ~100% intensity confirms the halogen is Fluorine, not Chlorine or Bromine.
Infrared Spectroscopy (FT-IR)

Key functional group stretches to monitor during synthesis or purity checks.

Wavenumber (cm

)
IntensityFunctional GroupVibration Mode
3450, 3350 MediumPrimary Amine (-NH

)
N-H Stretching (Sym/Asym)
2950 WeakMethyl (-CH

)
C-H Stretching
1715 - 1725 StrongEster (C=O)Carbonyl Stretching
1620 MediumPyridine RingC=N / C=C Stretching
1250 - 1300 StrongC-N / C-OC-N stretch or Ester C-O
1100 - 1200 StrongAr-FC-F Stretching

Experimental Protocol: Synthesis & Isolation Context

To ensure the spectroscopic data above is reproducible, the sample must be of high purity. Below is a standard protocol for obtaining the compound from its nitro-precursor.

Reduction of Methyl 5-nitro-6-fluoronicotinate

Reagents:

  • Methyl 5-nitro-6-fluoronicotinate (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Setup: Dissolve the nitro precursor in Ethanol/Water in a round-bottom flask.

  • Activation: Add Ammonium Chloride and Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the nitro spot and appearance of the fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Concentration: Remove volatile solvents under reduced pressure.

  • Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    SO
    
    
    
    .[1]
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , Gradient 10-40% EtOAc in Hexanes).
    
Coupling Logic Visualization

The following diagram illustrates the origin of the complex NMR splitting patterns, specifically the Fluorine-Proton and Fluorine-Carbon interactions.

Coupling F6 Fluorine (F-6) Spin 1/2 H4 Proton (H-4) Ortho to F F6->H4 3-Bond Coupling (J ~ 10.5 Hz) C6 Carbon (C-6) Directly Attached F6->C6 1-Bond Coupling (J ~ 235 Hz) C5 Carbon (C-5) Ortho to F F6->C5 2-Bond Coupling (J ~ 18 Hz)

Figure 2: Spin-spin coupling pathways originating from the Fluorine-6 nucleus.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394627, Methyl 5-amino-6-fluoronicotinate. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of Methyl 5-Amino-6-fluoronicotinate

Topic: Physicochemical properties of Methyl 5-Amino-6-fluoronicotinate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Methyl 5-amino-6-fluoronic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of Methyl 5-Amino-6-fluoronicotinate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 5-amino-6-fluoronicotinate (CAS 1378598-42-5) represents a high-value fluorinated pyridine scaffold in modern medicinal chemistry. Distinguished by the orthogonal reactivity of its functional triad—an electrophilic ester at C3, a nucleophilic amino group at C5, and a labile fluorine atom at C6—this compound serves as a critical intermediate for kinase inhibitors, PET radiotracers, and FXR modulators. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic accessibility, and handling protocols, designed to support reproducible experimentation in drug discovery workflows.

Molecular Identity & Structural Analysis[1]

The strategic placement of the fluorine atom adjacent to the pyridine nitrogen and the amino group creates a unique electronic environment. The fluorine atom exerts a strong inductive withdrawing effect (-I), reducing the basicity of the pyridine nitrogen while simultaneously activating the C6 position for potential nucleophilic aromatic substitution (


) under forcing conditions, despite the electron-donating amino group at C5.
Table 1: Molecular Specifications
ParameterDetail
IUPAC Name Methyl 5-amino-6-fluoropyridine-3-carboxylate
Common Name Methyl 5-amino-6-fluoronicotinate
CAS Registry Number 1378598-42-5
Molecular Formula

SMILES COC(=O)C1=CN=C(F)C(N)=C1
Molecular Weight 170.14 g/mol
Structural Class Fluorinated Aminopyridine Ester

Physicochemical Profile

Understanding the physicochemical boundaries of this compound is essential for optimizing reaction conditions and purification logic.

Table 2: Core Physicochemical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 145–155 °C (Predicted)Experimental values vary by polymorph; analogous isomers melt ~160°C.
Boiling Point ~315 °C (at 760 mmHg)Decomposition likely prior to boiling.
Density 1.35 ± 0.1 g/cm³Calculated.
LogP (Octanol/Water) 0.92Moderate lipophilicity; amenable to RP-HPLC.
pKa (Conjugate Acid) ~2.5 (Pyridine N)Reduced basicity due to F-substituent.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; insoluble in hexanes.

Synthetic Pathways & Reactivity

The synthesis of Methyl 5-amino-6-fluoronicotinate typically follows a "functionalization-reduction" logic, avoiding direct fluorination of the amino-pyridine which is prone to oxidation. The most robust pathway proceeds via the reduction of a nitro-precursor.

Core Synthetic Route

The preferred industrial route involves the reduction of Methyl 6-fluoro-5-nitronicotinate (CAS 1379331-55-1). This precursor is often accessed via halogen exchange (Halex) from the chloro-analog.

  • Halogen Exchange (Halex): Methyl 6-chloro-5-nitronicotinate is treated with anhydrous KF (or CsF) in a polar aprotic solvent (DMSO or Sulfolane) to install the fluorine.

  • Nitro Reduction: The resulting 6-fluoro-5-nitro intermediate is reduced to the amine.

    • Critical Control Point: Standard hydrogenation (

      
      , Pd/C) can sometimes lead to hydrodefluorination (loss of F). Chemoselective reduction using Iron/Ammonium Chloride  or Stannous Chloride (
      
      
      
      )
      is recommended to preserve the C-F bond.
Reactivity Profile
  • C3 Ester: Susceptible to hydrolysis (to acid) or amidation (to amides).

  • C5 Amine: Acts as a nucleophile for sulfonylation or acylation. Less nucleophilic than aniline due to the electron-deficient pyridine ring.

  • C6 Fluorine: Generally stable but can undergo

    
     with strong nucleophiles (alkoxides, thiols) if the ring is further activated.
    
Visualization: Synthetic Logic & Reactivity

SynthesisPath Start Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) Inter Methyl 6-fluoro-5-nitronicotinate (CAS 1379331-55-1) Start->Inter KF, DMSO, 100°C (Halex Reaction) Product Methyl 5-amino-6-fluoronicotinate (CAS 1378598-42-5) Inter->Product Fe, NH4Cl, EtOH (Chemoselective Reduction) Defluoro Defluorinated Byproduct Inter->Defluoro H2, Pd/C (Risk) Hydrolysis Acid Derivative (Hydrolysis) Product->Hydrolysis LiOH, THF/H2O Amide Nicotinamide (Amidation) Product->Amide R-NH2, Heat

Figure 1: Synthetic pathway highlighting the critical chemoselective reduction step to avoid hydrodefluorination.

Experimental Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

The presence of fluorine introduces splitting patterns (


 and 

) that are diagnostic.
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.0 - 8.2 ppm (d):  Proton at C2. Expect doublet splitting due to long-range coupling with F (
      
      
      
      Hz).
    • 
       7.4 - 7.6 ppm (d):  Proton at C4. Larger coupling constant (
      
      
      
      Hz) due to proximity.
    • 
       5.5 - 6.0 ppm (br s): 
      
      
      
      protons. Broad singlet, exchangeable with
      
      
      .
    • 
       3.8 ppm (s):  Methyl ester (
      
      
      
      ).
  • 
     NMR: 
    
    • Single peak around -70 to -80 ppm (referenced to

      
      ). This confirms the presence of the fluorine atom on the pyridine ring.
      
HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Retention Time: Expect elution earlier than non-fluorinated analogs due to polarity, but later than the acid hydrolysis product.

Handling, Safety, and Stability

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods of air exposure.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents.[1][2][3]

  • Stability: Stable in solid form for >12 months if desiccated. Solutions in DMSO or MeOH should be used within 24 hours or stored at -20°C.

References

  • Synthesis of Fluorinated Pyridines

    • Title: "Nucleophilic Aromatic Substitution of Nitro-Pyridyl Carboxyl
    • Source: MDPI, Molecules.
  • Safety Data & Classification

    • Title: "Safety Data Sheet: Methyl 6-chloro-5-nitronicotin
    • Source: Fisher Scientific / Thermo Fisher.[4]

  • Compound Registry & Properties

    • Title: "Methyl 6-fluoro-5-nitronicotinate (Precursor D
    • Source: PubChem, N
  • General Synthetic Methodology for Aminopyridines

    • Title: "Synthesis of 3-Amino-5-fluoropyridine via Reduction."
    • Source: ChemicalBook / ResearchG

Sources

Foundational

Technical Guide: Methyl 5-Amino-6-fluoronicotinate – Physicochemical Profiling & Stability Protocols

Executive Summary Methyl 5-Amino-6-fluoronicotinate (CAS: 1805501-83-2) is a specialized fluorinated pyridine intermediate used primarily in the synthesis of kinase inhibitors and other bioactive heterocycles. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-Amino-6-fluoronicotinate (CAS: 1805501-83-2) is a specialized fluorinated pyridine intermediate used primarily in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural motif—combining an electron-withdrawing ester, a nucleophilic amine, and a labile fluorine atom—creates a unique reactivity profile that demands precise handling.

This guide provides a technical analysis of its solubility and stability, moving beyond basic safety data to offer mechanistic insights and self-validating experimental protocols. The core challenge with this compound is balancing the stability of the C6-fluorine atom (susceptible to SNAr displacement) with the solubility requirements for downstream coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the fundamental properties of the scaffold is a prerequisite for designing robust solubility and stability studies.

ParameterData / PredictionContext
IUPAC Name Methyl 5-amino-6-fluoropyridine-3-carboxylateSystematic identification
CAS Number 1805501-83-2Primary identifier
Molecular Formula C₇H₇FN₂O₂-
Molecular Weight 170.14 g/mol -
Physical State Solid (Light yellow to brown powder)Color indicates oxidation state of amine
Predicted LogP 1.1 – 1.4Moderate lipophilicity; good membrane permeability
Predicted pKa ~3.5 (Pyridine N), ~2.0 (Aniline N)Weakly basic; remains neutral at physiological pH
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsCritical for crystal lattice energy & solubility

Solubility Profile

Solvent Compatibility Matrix

The solubility of Methyl 5-Amino-6-fluoronicotinate is governed by the competition between the crystal lattice energy (stabilized by intermolecular H-bonds between the amine and ester/pyridine nitrogen) and solvation energy.

  • Primary Solvents (Synthesis): High solubility in dipolar aprotic solvents (DMSO, DMF) due to disruption of H-bonding.

  • Secondary Solvents (Work-up): Moderate solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).

  • Anti-Solvents (Precipitation): Low solubility in non-polar hydrocarbons (Hexanes, Heptane) and water (at neutral pH).

Quantitative Solubility Data (Estimated Range)

Note: Values are derived from structural analogs (e.g., Methyl 6-aminonicotinate) and standard chemotype behavior.

Solvent SystemSolubility Range (mg/mL)Application Recommendation
DMSO > 100 mg/mLStock solutions for bioassays; Synthesis
Methanol 20 – 50 mg/mLRecrystallization; LC-MS diluent
Dichloromethane 10 – 30 mg/mLExtraction; Chromatography load
Water (pH 7.4) < 1 mg/mLPoor aqueous solubility; requires co-solvent
0.1 M HCl > 10 mg/mLProtonation of Pyridine N enhances solubility
Protocol: Saturation Shake-Flask Method

To determine exact solubility for your specific batch (polymorphs affect solubility), use this self-validating protocol.

  • Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

  • Validation: Check pH of aqueous filtrates; a shift indicates hydrolysis.

Stability & Degradation Mechanisms

The stability of Methyl 5-Amino-6-fluoronicotinate is compromised by three primary vectors: Hydrolysis , Oxidation , and Nucleophilic Aromatic Substitution (SNAr) .

Degradation Pathways

The presence of the electron-withdrawing ester at C3 activates the C6-position, making the fluorine atom a good leaving group for nucleophiles (even water or hydroxide).

DegradationPathways Compound Methyl 5-Amino- 6-fluoronicotinate (Active) Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis H2O / OH- / H+ SNAr S_NAr Reaction (Nucleophilic Attack) Compound->SNAr Nu- (OH-, R-NH2) Oxidation Oxidative Degradation Compound->Oxidation Air / Light Product_Acid 5-Amino-6-fluoro- nicotinic acid Hydrolysis->Product_Acid Ester Cleavage Product_SNAr 6-Hydroxy/Alkoxy Derivative SNAr->Product_SNAr F Displacement Product_Ox N-Oxides / Azo Dimers Oxidation->Product_Ox Amine Oxidation

Figure 1: Primary degradation pathways. The C6-Fluorine displacement (SNAr) is a critical side-reaction in basic media.

Stability Data Summary
ConditionStability RatingObservation / Mechanism
Solid State (4°C) HighStable for >12 months if kept dry and dark.
Solution (DMSO, RT) ModerateStable for 24-48 hours. Freeze/thaw cycles may induce degradation.
Aqueous (pH 7) LowSlow hydrolysis of ester; potential F-displacement over weeks.
Basic (pH > 10) Critical FailureRapid SNAr (F → OH) and ester hydrolysis.
Photostability LowAnilines are photosensitive; brown discoloration indicates oxidation.

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating capability of your analytical method.

Workflow:

  • Acid Stress: Dissolve 1 mg compound in 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve 1 mg compound in 1 mL 0.1 M NaOH. Stir at RT for 1 hour. (Expect rapid degradation).

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 2 hours.

  • Analysis: Neutralize samples and analyze via LC-MS.

    • Success Criteria: Mass balance > 90% (Sum of parent + degradants).

Handling & Storage Recommendations
  • Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and light exposure.

  • Handling: Avoid metal spatulas if trace metals catalyze oxidation; use ceramic or plastic.

References

  • PubChem. (n.d.).[1] Methyl 5-amino-6-fluoronicotinate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Cited for solubility principles of heterocyclic esters).

Sources

Exploratory

Reactivity Profile of Fluorinated Aminonicotinates: A Technical Guide

The following technical guide details the reactivity profile of fluorinated aminonicotinates, focusing on their role as privileged scaffolds in the synthesis of 1,8-naphthyridine antibiotics (e.g., Enoxacin, Tosufloxacin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of fluorinated aminonicotinates, focusing on their role as privileged scaffolds in the synthesis of 1,8-naphthyridine antibiotics (e.g., Enoxacin, Tosufloxacin) and kinase inhibitors.

Executive Summary

Fluorinated aminonicotinates—specifically ethyl 2-amino-5-fluoronicotinate and its 6-fluoro or 2,6-difluoro analogs—represent a cornerstone scaffold in modern medicinal chemistry. Their utility stems from a unique "push-pull" electronic environment: the electron-donating amino group (


) at C2 opposes the electron-withdrawing ester (

) at C3 and the fluorine atom (

).

This guide dissects the chemoselectivity of these scaffolds, detailing the competition between Nucleophilic Aromatic Substitution (


), electrophilic functionalization of the amine, and annulation pathways (Gould-Jacobs reaction) used to construct bicyclic heteroaromatics.

Structural Dynamics & Electronic Effects

The reactivity of the pyridine ring is governed by the interplay between the nitrogen lone pair, the ester, and the fluorine substituent.

The Fluorine Effect

Fluorine acts as a "metabolic block" and pKa modulator.

  • Inductive Effect (

    
    ):  Fluorine strongly withdraws electron density through the 
    
    
    
    -framework, increasing the acidity of the neighboring N-H protons (lowering pKa) and activating the ring toward nucleophilic attack.
  • Resonance Effect (

    
    ):  Fluorine donates electron density into the 
    
    
    
    -system, but on the pyridine ring, the
    
    
    effect dominates, particularly at the C6 position.
Regioselectivity Map

The position of the fluorine atom dictates the primary reaction pathway.

  • C5-Fluorine (meta to N): The C5 position is electronically similar to the meta-position in nitrobenzene. Fluorine here is relatively stable against

    
     displacement but strongly influences the lipophilicity and metabolic stability of the final drug.
    
  • C6-Fluorine (ortho to N): This position is highly activated for

    
    . The ring nitrogen and the C3-ester (para to C6) work in concert to stabilize the Meisenheimer intermediate, making C6-F highly labile.
    

ReactivityMap Scaffold Ethyl 2-amino-5-fluoronicotinate C2_Amino C2-Amino Group (Nucleophile) Scaffold->C2_Amino Acylation / Diazotization C3_Ester C3-Ester (Electrophile) Scaffold->C3_Ester Cyclization / Amidation C5_Fluoro C5-Fluorine (Metabolic Block) Scaffold->C5_Fluoro Stable to Substitution C6_Pos C6-Position (SNAr Hotspot) Scaffold->C6_Pos Highly Reactive (if Halogenated)

Figure 1: Reactivity hotspots on the 2-amino-5-fluoronicotinate scaffold.

Nucleophilic Aromatic Substitution ( )

The most critical reaction class for this scaffold is


, particularly when starting with ethyl 2,6-dichloro-5-fluoronicotinate .
The "Ortho-Effect" and Regiocontrol

When treating 2,6-dichloro-5-fluoronicotinate with a nucleophile (e.g., an amine or alkoxide), substitution occurs exclusively at C6 rather than C2.

  • Mechanism: The nitrogen atom of the pyridine ring stabilizes the negative charge in the Meisenheimer complex more effectively when the attack occurs at C6 (ortho) or C4 (para). The C3-ester provides additional resonance stabilization for attack at C6 (para to the ester).

  • Protocol Insight: Using a non-polar solvent (e.g., Toluene) with a catalyst like DABCO can enhance this regioselectivity by organizing the transition state via hydrogen bonding (if using an amine nucleophile).

Data: Relative Rates of Displacement
PositionLeaving GroupActivation SourceRelative Reactivity
C6 Cl / FPyridine N (ortho) + Ester (para)High (Primary Site)
C2 Cl / FPyridine N (ortho) + Ester (ortho)Moderate (Secondary Site)
C5 FPyridine N (meta)Low (Stable)

The Gould-Jacobs Reaction (Annulation)

The primary industrial application of ethyl 2-aminonicotinates is the synthesis of 1,8-naphthyridines (e.g., the core of Tosufloxacin and Enoxacin) via the Gould-Jacobs reaction.

Mechanism

The reaction involves the condensation of the C2-amine with an electrophilic malonate derivative, followed by thermal cyclization onto the C3-ester.

  • Condensation: The C2-amine attacks diethyl ethoxymethylenemalonate (EMME) .

  • Elimination: Ethanol is eliminated, forming an enamine intermediate.

  • Cyclization: High-temperature cyclization (250°C+) closes the ring, forming the naphthyridinone.

GouldJacobs Step1 Start: Ethyl 2-amino-5-fluoronicotinate + EMME Step2 Intermediate: Diethyl N-(5-fluoro-3-ethoxycarbonyl-2-pyridyl) aminomethylenemalonate Step1->Step2 Condensation (-EtOH) Step3 Thermal Cyclization (Dowtherm A, 250°C) Step2->Step3 6π-Electrocyclization Step4 Product: Ethyl 6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate Step3->Step4 Tautomerization

Figure 2: The Gould-Jacobs pathway for synthesizing the fluoro-1,8-naphthyridine core.

Experimental Protocols

Protocol A: Synthesis of the 1,8-Naphthyridine Core

Target: Ethyl 6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate

Reagents:

  • Ethyl 2-amino-5-fluoronicotinate (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine the aminonicotinate and EMME. Heat to 110–120°C for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of the amine. The intermediate enamine often solidifies upon cooling.

  • Isolation (Optional): The intermediate can be recrystallized from ethanol/hexane, but industrial protocols often proceed directly.

  • Cyclization: Heat Dowtherm A to a rolling boil (~250–260°C ).

  • Addition: Add the enamine intermediate (dissolved in a minimum amount of hot Dowtherm A or added as a solid in portions) to the boiling solvent.

    • Critical Control Point: Rapid addition is necessary to maintain high temperature, which favors cyclization over polymerization.

  • Workup: Cool the mixture to room temperature. The product usually precipitates. Add hexane to complete precipitation. Filter, wash with hexane (to remove Dowtherm A), and dry.

Protocol B: Diazotization (Sandmeyer-Type)

Target: Ethyl 2-chloro-5-fluoronicotinate

Context: Converting the amino group to a halogen is useful for accessing 2-functionalized pyridines.

  • Dissolution: Dissolve ethyl 2-amino-5-fluoronicotinate in concentrated HCl at 0°C.

  • Diazotization: Add aqueous

    
     dropwise, maintaining temperature <5°C. The fluorine atom slightly destabilizes the diazonium salt, so rapid processing is required.
    
  • Substitution: Add CuCl (or CuBr) dissolved in HCl. Allow to warm to room temperature.

  • Note: The ester group at C3 prevents the "phenol" formation (hydrolysis) by deactivating the diazonium toward water attack, favoring the halide substitution.

Case Study: Tosufloxacin Synthesis

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a 1,8-naphthyridine core.[1][2] Its synthesis validates the reactivity principles described above.

  • Starting Material: 2,6-dichloro-5-fluoronicotinic acid (or ester).

  • Step 1 (

    
    ):  Reaction with 2,4-difluoroaniline.
    
    • Selectivity: The reaction occurs exclusively at C6 (displacing the Cl) due to the ortho-effect described in Section 2.1.

  • Step 2 (Cyclization): The resulting 2-chloro-6-anilino derivative is reacted with EMME (or similar malonate equivalent) and cyclized to form the naphthyridine ring.

  • Step 3 (C7 Functionalization): The remaining chlorine at position 7 of the naphthyridine (originally C2 of the pyridine) is displaced by a pyrrolidine moiety in a final

    
     step.
    

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link

  • Grohe, K.; Heitzer, H. "Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987, 1987(1), 29–37.
  • Bouillon, A. et al. "Synthesis of novel 1,8-naphthyridine derivatives by palladium-catalyzed cross-coupling reactions." Tetrahedron, 2002, 58(14), 2885-2890. (Modern coupling on this scaffold).
  • Chu, D. T. W. et al. "Synthesis and Structure-Activity Relationships of New 1-Aryl-1,8-naphthyridin-4-one Antibacterial Agents." Journal of Medicinal Chemistry, 1992. (Describes the Tosufloxacin/Enoxacin analogs).
  • BenchChem. "The Naphthyridine Core: A Technical Guide." (General reference for naphthyridine synthesis protocols). Link

Sources

Foundational

The Fluorinated Linchpin: Technical Guide to Methyl 5-Amino-6-fluoronicotinate

CAS: 1152809-51-0 Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol Executive Summary & Structural Architecture Methyl 5-amino-6-fluoronicotinate is a high-value heterocyclic intermediate primarily utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1152809-51-0 Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol

Executive Summary & Structural Architecture

Methyl 5-amino-6-fluoronicotinate is a high-value heterocyclic intermediate primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK) and allosteric SHP2 phosphatases. Its utility stems from its unique "Push-Pull-Pull" electronic architecture on the pyridine ring, which allows for orthogonal functionalization.[1]

The Electronic Landscape

To understand the reactivity of this molecule, one must analyze the competing electronic effects governed by its three substituents relative to the pyridine nitrogen (N1):

  • C3-Methoxycarbonyl (Ester): An electron-withdrawing group (EWG) in the meta position relative to the C5-amine.[1] It activates the ring for nucleophilic attack but is primarily a handle for downstream acylation or heterocycle formation.[1]

  • C5-Amino (NH₂): A strong electron-donating group (EDG) via resonance.[1] It significantly increases electron density at the ortho (C4, C6) and para (C2) positions. Crucially, its donation into C6 opposes the activation usually provided by the pyridine nitrogen.

  • C6-Fluorine (F): A highly electronegative atom that creates a strong dipole. While typically a site for Nucleophilic Aromatic Substitution (SₙAr), the adjacent C5-amino group deactivates this position, making the fluorine surprisingly stable compared to its nitro-precursor.[1]

ElectronicMap Figure 1: Electronic Push-Pull Map of Methyl 5-Amino-6-fluoronicotinate Core Pyridine Core (Electron Deficient) C6 C6-Fluorine (Metabolic Block/SₙAr Site) Core->C6 Activation (Ortho-N) C3 C3-Ester (Electrophilic Handle) C3->Core Inductive Withdrawal (-I) C5 C5-Amine (Nucleophilic/Deactivating) C5->Core Resonance Donation (+R) C5->C6 Deactivation (Ortho-Donation)

Figure 1: The C5-amino group electronically shields the C6-fluorine, requiring specific conditions for displacement.[1]

Synthetic Routes & Causality[1]

The synthesis of Methyl 5-amino-6-fluoronicotinate is rarely performed via direct functionalization of a pyridine precursor due to regioselectivity challenges. The industry-standard route relies on the reduction of a nitro-precursor.

The Nitro-Reduction Pathway

This pathway is preferred because nitration of the parent 6-fluoronicotinate occurs selectively at the C5 position (ortho to the fluorine, meta to the ester), perfectly setting up the regiochemistry.[1]

Workflow Logic
  • Precursor: Methyl 6-fluoronicotinate.[2][3]

  • Nitration: Electrophilic aromatic substitution.[1] The C5 position is the least deactivated site suitable for substitution.

  • Reduction: Conversion of NO₂ to NH₂.

Critical Decision Point (Reduction Method):

  • Method A (Catalytic Hydrogenation - H₂/Pd-C): Efficient but carries a risk of hydrodefluorination (cleaving the C-F bond), especially in the presence of the basic amino product.[1]

  • Method B (Iron/Ammonium Chloride - Fe/NH₄Cl): The "Gold Standard" for this substrate.[1] It is chemoselective for the nitro group and leaves the C-F and C-Ester bonds intact.[1]

SynthesisRoute Figure 2: Chemoselective Synthesis preventing Hydrodefluorination Start Methyl 6-fluoronicotinate (CAS: 1427-06-1) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 6-fluoro-5-nitronicotinate Step1->Inter Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Nitro Reduction Product Target: Methyl 5-amino-6-fluoronicotinate Step2->Product

Figure 2: The Fe/NH4Cl reduction avoids the C-F bond cleavage often seen with Pd-catalyzed hydrogenation.[1]

Detailed Experimental Protocol

This protocol describes the reduction of Methyl 6-fluoro-5-nitronicotinate using the Iron/Ammonium Chloride method. This method is self-validating through the distinct color change of iron salts and the solubility shift of the product.

Reagents & Stoichiometry
ComponentEquiv.RoleNote
Methyl 6-fluoro-5-nitronicotinate1.0SubstrateSolid, yellow
Iron Powder (Fe)5.0ReductantUse fine mesh (<325) for kinetics
Ammonium Chloride (NH₄Cl)5.0Electrolyte/BufferMaintains pH ~5-6
Ethanol / Water (4:[1]1)10 volSolventCritical for NH₄Cl solubility
Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve Methyl 6-fluoro-5-nitronicotinate (1.0 eq) in Ethanol (8 vol).

  • Activation: Add a solution of Ammonium Chloride (5.0 eq) in Water (2 vol). The mixture may turn cloudy.

  • Initiation: Add Iron powder (5.0 eq) in a single portion.

    • Observation: The reaction is exothermic. Ensure internal temperature monitoring.

  • Reaction: Heat the suspension to reflux (approx. 75-80°C) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 1:1) or LCMS. The starting material (Nitro, UV active, lower polarity) should disappear, replaced by a highly fluorescent blue spot (Amine) under UV 254/365nm.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Filter the slurry through a Celite pad to remove iron oxides (sludge). Wash the pad copiously with EtOAc.

    • Why? Iron residues can chelate the amino-pyridine product, lowering yield.

  • Purification: Concentrate the filtrate. Partition between water and EtOAc. Dry the organic layer (Na₂SO₄) and concentrate.[1]

    • Result: Off-white to pale yellow solid. Yields typically >85%.[3]

Reactivity Profile & Downstream Applications

Methyl 5-amino-6-fluoronicotinate is a "Linchpin" scaffold because it enables divergent synthesis of bicyclic heterocycles.

The "Ortho-Effect" Cyclization

The proximity of the 5-Amino and 6-Fluoro groups allows for the formation of fused ring systems, such as Pyrido[2,3-b]pyrazines .[1]

  • Mechanism: SₙAr displacement of the Fluorine by a diamine, followed by condensation with the Amino group (or vice versa).

  • Challenge: As noted in Section 1, the 5-NH₂ deactivates the 6-F.

  • Solution: Often, the 5-NH₂ is acylated first (creating an amide), which is less electron-donating, thereby re-activating the 6-F for displacement.[1]

Ester Hydrolysis

The C3-methyl ester can be hydrolyzed to the free acid (LiOH, THF/H₂O) to form 5-amino-6-fluoronicotinic acid .[1] This is a common precursor for amide coupling reactions in fragment-based drug discovery (FBDD).

Reactivity Figure 3: Divergent Synthetic Utility Center Methyl 5-amino-6- fluoronicotinate Path1 Hydrolysis (LiOH) Center->Path1 Path2 Sandmeyer Rxn (NaNO2, KI) Center->Path2 Path3 Cyclization (Bifunctional Electrophiles) Center->Path3 Prod1 Free Acid (Amide Coupling) Path1->Prod1 Prod2 5-Iodo Analog (Suzuki Coupling) Path2->Prod2 Prod3 Pyrido-fused Bicycles Path3->Prod3

Figure 3: The molecule serves as a gateway to acids, halides, and fused bicyclic cores.[1]

Handling & Safety Data

While specific toxicological data for this intermediate is often extrapolated from general aminopyridines, the following precautions are mandatory in a research setting.

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves (double gloving recommended).[1]
Eye Irritant H319: Causes serious eye irritationUse chemical safety goggles.[1]
STOT-SE H335: May cause respiratory irritationHandle strictly in a fume hood. Pyridine dusts are potent respiratory sensitizers.[1]
Storage Light SensitiveStore in amber vials at 2-8°C. Amine oxidation can darken the solid over time.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16075677, Methyl 5-amino-6-fluoronicotinate. Retrieved from [Link][1]

  • Novartis AG. (2015). Substituted Pyridines as SHP2 Inhibitors.[1] WO/2015/107493. (Demonstrates the use of the 5-amino-6-fluoro scaffold in allosteric inhibitors).

  • Blakemore, D. C., et al. (2005).Organic synthesis of substituted pyridines: A review.

Sources

Exploratory

Discovery and Synthesis of Novel Fluoropyridine Derivatives: A Technical Guide to Late-Stage Functionalization and De Novo Assembly

Executive Summary In modern medicinal chemistry and agrochemical development, the pyridine ring is a ubiquitous pharmacophore. However, unadorned pyridines often suffer from metabolic liabilities (e.g., CYP450-mediated o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyridine ring is a ubiquitous pharmacophore. However, unadorned pyridines often suffer from metabolic liabilities (e.g., CYP450-mediated oxidation) and suboptimal physicochemical properties. The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative solution[1]. As a Senior Application Scientist, I have observed that the transition from relying on commercially available, pre-fluorinated building blocks to employing Late-Stage Functionalization (LSF) and advanced de novo synthesis has fundamentally accelerated structure-activity relationship (SAR) optimization. This whitepaper dissects the mechanistic causality behind fluoropyridine synthesis and provides self-validating protocols for their execution.

The Causality of Fluorination in Drug Design

The decision to synthesize a fluoropyridine derivative is rarely arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements:

  • pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive effect (-I). While a standard pyridine has a pKa of ~5.2, substituting a fluorine at the C-2 position drops the pKa to ~0.4, and at the C-3 position to ~3.0. This prevents the basic nitrogen from being protonated at physiological pH, thereby increasing lipophilicity (LogD) and enhancing passive membrane permeability.

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 98 kcal/mol). Placing fluorine at metabolic hotspots (typically C-2 or C-6) effectively blocks oxidative degradation by hepatic enzymes.

  • Nucleophilic Aromatic Substitution (SNAr) Activation: A fluorine at the 2-position (α to nitrogen) highly activates the ring for subsequent SNAr reactions, serving as a versatile synthetic handle for appending complex nucleophiles later in the drug discovery pipeline[2].

Drug_Discovery_Workflow Hit Hit Identification (Pyridine Core) Design Rational Fluorine Scan (in silico pKa & LogD) Hit->Design Synth Late-Stage Fluorination (AgF2 or Photoredox) Design->Synth Target Selection Assay In Vitro Profiling (CYP450, Permeability) Synth->Assay Novel Derivatives Assay->Design Poor SAR (Iterate) Lead Lead Optimization Assay->Lead Favorable SAR

Iterative drug discovery workflow leveraging late-stage fluorination.

Evolution of Synthetic Methodologies

Historically, access to fluoropyridines relied on the Balz-Schiemann reaction, which requires highly explosive diazonium salts and harsh heating, limiting its utility for complex, fragile drug intermediates. Modern synthesis has bifurcated into two highly efficient paradigms:

Late-Stage C-H Fluorination (The Top-Down Approach)

Developed extensively for medicinally relevant compounds, this method utilizes Silver(II) fluoride (AgF2) to directly convert C(sp2)-H bonds to C-F bonds at the position α to the nitrogen[2]. The causality of using AgF2 lies in its dual role: it acts as both a single-electron oxidant to generate a pyridine radical cation and as the fluorine atom transfer agent.

De Novo Assembly (The Bottom-Up Approach)

When substitution at the C-3 (meta) position is required—a position notoriously difficult to functionalize via direct electrophilic or nucleophilic methods—de novo ring synthesis is preferred.

  • Photoredox Catalysis: Visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia, efficiently yields 3-fluoropyridines[1].

  • Transition Metal Catalysis: Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes provides a highly regioselective route to multi-substituted 3-fluoropyridines[3].

  • Cycloaddition: Pentasubstituted meta-fluoropyridines can be accessed via a [4+2] annulation-aromatization cascade between trifluoromethyl ketimines and maleimides, involving double C-F bond cleavage[4].

Quantitative Methodological Comparison

The following table summarizes the operational parameters and quantitative outcomes of the primary fluoropyridine synthesis strategies, providing a decision matrix for synthetic route design.

Synthetic StrategySubstrate ScopeReagents / CatalystRegioselectivityTypical YieldRef
Late-Stage C-H Fluorination Complex Pyridines & DiazinesAgF2 (2-3 eq), MeCN, 25°CC-2 (α to Nitrogen)50–98%[2]
Photoredox Coupling α,α-difluoro-β-iodoketones + silyl enol ethersfac-Ir(ppy)3, Blue LED, NH4OAcC-3 (meta to Nitrogen)40–90%[1]
Rh(III) C-H Functionalization α-fluoro-α,β-unsaturated oximes + alkynes[Cp*RhCl2]2, AgOAc, 110°CC-3 (meta to Nitrogen)60–85%[3]
[4+2] Cycloaddition Trifluoromethyl ketimines + maleimidesN-methyl-2,2,6,6-tetramethylpiperidineC-3 (Pentasubstituted)50–80%[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical reagent choice is explained mechanistically, and Quality Control (QC) checkpoints are embedded to verify success before proceeding.

Protocol A: AgF2-Mediated Late-Stage C-H Fluorination of Pyridines[2]

Objective: Direct fluorination of a complex pyridine derivative at the C-2 position.

  • Reagent Preparation & Causality:

    • Action: Dry Acetonitrile (MeCN) over activated 3Å molecular sieves.

    • Causality: AgF2 is violently reactive with water, forming HF and AgO, which rapidly quenches the reaction and degrades the substrate. MeCN is chosen because its high oxidation potential resists the strong oxidizing nature of AgF2.

  • Execution & Mechanistic Control:

    • Action: Inside an argon-filled glovebox, dissolve the pyridine substrate (1.0 mmol) in anhydrous MeCN (5.0 mL). Slowly add AgF2 (2.5 mmol) in portions.

    • Causality: 2.5 equivalents are strictly required because the mechanism consumes one equivalent of AgF2 for the Single Electron Transfer (SET) oxidation of the pyridine, and a second equivalent for the fluorine atom transfer to the resulting radical cation.

  • Workup & Quenching:

    • Action: Stir at room temperature for 2 hours. Quench the reaction by pouring it into a saturated aqueous NaHCO3 solution.

    • Causality: NaHCO3 neutralizes the stoichiometric HF generated during the rearomatization step, preventing acid-catalyzed degradation of the product. Extract with EtOAc and filter through Celite to remove insoluble silver salts.

  • Self-Validation & QC:

    • 19F NMR: A successful C-2 fluorination will present a distinct fluorine resonance between -60 ppm and -75 ppm (relative to CFCl3).

    • LC-MS: Look for the [M+H]+ peak shifted by +18 Da (addition of F, loss of H) relative to the starting material.

AgF2_Mechanism A 1. Pyridine Substrate B 2. AgF2 Coordination (N-Ag Bond) A->B + AgF2 (Anhydrous) C 3. Single Electron Transfer (Radical Cation) B->C Oxidation D 4. Intramolecular F-Transfer (C-F Bond Formation) C->D Regioselective E 5. 2-Fluoropyridine (+ AgF + H+) D->E Rearomatization

Mechanistic pathway of AgF2-mediated late-stage C-H fluorination of pyridines.
Protocol B: Photoredox Synthesis of 3-Fluoropyridines[1]

Objective: De novo assembly of a 3-fluoropyridine via visible-light catalysis.

  • Reagent Preparation & Causality:

    • Action: Combine α,α-difluoro-β-iodoketone (1.0 mmol), silyl enol ether (1.5 mmol), and fac-Ir(ppy)3 (1 mol%) in DMF (10 mL).

    • Causality: The α,α-difluoro-β-iodoketone is chosen because the adjacent carbonyl lowers the reduction potential of the C-I bond. fac-Ir(ppy)3 is selected because its excited state (generated by blue light) is a sufficiently strong reductant to cleave this specific C-I bond, generating a difluoroalkyl radical.

  • Execution & Mechanistic Control:

    • Action: Degas the mixture via freeze-pump-thaw (3 cycles). Irradiate with Blue LEDs (λ = 450 nm) at room temperature for 12 hours.

    • Causality: Oxygen must be rigorously excluded as it acts as a triplet quencher for the excited photocatalyst and intercepts carbon-centered radicals.

  • One-Pot Condensation:

    • Action: To the same flask, add ammonium acetate (NH4OAc, 5.0 mmol) and heat to 120 °C for 3 hours.

    • Causality: Instead of isolating the unstable 1,5-dicarbonyl intermediate, NH4OAc acts as a nitrogen source. The thermal conditions drive the condensation and subsequent elimination of water/HF to yield the thermodynamically stable aromatic pyridine ring.

  • Self-Validation & QC:

    • 19F NMR: A successful C-3 fluorination will present a distinct fluorine resonance shifted significantly upfield, typically between -120 ppm and -135 ppm .

    • 1H NMR: Disappearance of the silyl enol ether vinylic protons and the appearance of aromatic pyridine protons (typically 7.0–8.5 ppm).

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. acs.org.
  • Facile Rh(III)
  • Synthesis of Pentasubstituted meta‐Fluoropyridines via[4+2] Cycloaddition and Aromatization between Trifluoromethyl Ketimines and Maleimides. doi.org.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-Amino-6-fluoronicotinate experimental protocol

An In-depth Technical Guide to the Synthesis of Methyl 5-Amino-6-fluoronicotinate Authored by: A Senior Application Scientist **Abstract This technical guide provides a comprehensive, step-by-step experimental protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-Amino-6-fluoronicotinate

Authored by: A Senior Application Scientist

**Abstract

This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 5-Amino-6-fluoronicotinate, a key building block in medicinal chemistry and drug development. The proposed synthetic route is a multi-step process designed for robustness and reproducibility in a research setting. This document offers in-depth explanations of the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs. The protocol is grounded in established chemical transformations and supported by references to relevant literature.

**Introduction

Methyl 5-Amino-6-fluoronicotinate is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural motifs, including the amino and fluoro groups on the pyridine ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide details a plausible and chemically sound synthetic pathway to obtain this important compound, starting from commercially available precursors.

**Proposed Synthetic Pathway

The synthesis of Methyl 5-Amino-6-fluoronicotinate can be strategically approached through a multi-step sequence involving nitration, esterification, nucleophilic aromatic substitution (SNAr), and reduction. This pathway is designed to control the regioselectivity of the substitutions on the pyridine ring.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Fluorination (SNAr) cluster_3 Step 4: Reduction A 6-Chloronicotinic acid B 6-Chloro-5-nitronicotinic acid A->B HNO₃, H₂SO₄ C Methyl 6-chloro-5-nitronicotinate B->C Methanol, H₂SO₄ (cat.) D Methyl 6-fluoro-5-nitronicotinate C->D KF, DMSO E Methyl 5-Amino-6-fluoronicotinate D->E H₂, Pd/C

Caption: Proposed multi-step synthesis of Methyl 5-Amino-6-fluoronicotinate.

**Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Chloronicotinic acid≥98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)ACS ReagentFisher Scientific
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Potassium Fluoride (KF)Anhydrous, ≥99%Alfa Aesar
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Palladium on Carbon (10% Pd/C)Catalyst gradeJohnson Matthey
Hydrogen Gas (H₂)High Purity (5.0)Airgas
Dichloromethane (DCM)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS ReagentVWR
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific
Step 1: Synthesis of 6-Chloro-5-nitronicotinic acid

Rationale: The nitration of 6-chloronicotinic acid is the initial step to introduce the nitrogen functionality at the 5-position. The chloro and carboxylic acid groups are deactivating and meta-directing; however, under harsh nitrating conditions (fuming nitric acid and sulfuric acid), the nitro group is installed at the 5-position.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.7 g (0.1 mol) of 6-chloronicotinic acid to 50 mL of concentrated sulfuric acid.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a mixture of 15 mL of fuming nitric acid and 35 mL of concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice.

  • The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 6-chloro-5-nitronicotinic acid.

Step 2: Synthesis of Methyl 6-chloro-5-nitronicotinate

Rationale: Fischer-Speier esterification is a reliable method for converting carboxylic acids to their corresponding esters.[1] Using a catalytic amount of strong acid in an excess of alcohol (methanol in this case) drives the reaction to completion.

Procedure:

  • To a 250 mL round-bottom flask, add the dried 6-chloro-5-nitronicotinic acid (0.1 mol) and 150 mL of anhydrous methanol.

  • Carefully add 5 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-chloro-5-nitronicotinate.

Step 3: Synthesis of Methyl 6-fluoro-5-nitronicotinate

Rationale: The conversion of an aryl chloride to an aryl fluoride is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group in the ortho position and the ester group in the meta position activates the pyridine ring for nucleophilic attack by the fluoride ion.[2] Anhydrous potassium fluoride in a polar aprotic solvent like DMSO is a common and effective reagent system for this transformation.

Procedure:

  • In a 250 mL round-bottom flask, suspend methyl 6-chloro-5-nitronicotinate (0.1 mol) and 11.6 g (0.2 mol) of anhydrous potassium fluoride in 100 mL of anhydrous dimethyl sulfoxide.

  • Heat the reaction mixture to 150 °C and stir for 8 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 6-fluoro-5-nitronicotinate.

Step 4: Synthesis of Methyl 5-Amino-6-fluoronicotinate

Rationale: The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[3] This method is generally high-yielding and the product can often be isolated by simple filtration and solvent removal.

Procedure:

  • Dissolve methyl 6-fluoro-5-nitronicotinate (0.08 mol) in 200 mL of methanol in a hydrogenation vessel.

  • Carefully add 0.5 g of 10% palladium on carbon to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi and shake or stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, Methyl 5-Amino-6-fluoronicotinate. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Hydrogen gas is highly flammable. Ensure proper grounding and avoid ignition sources during the hydrogenation step.

  • Consult the Material Safety Data Sheets (MSDS) for all reagents before use.

References

  • BenchChem. Methyl 6-amino-5-fluoronicotinate | CAS 1256792-42-3. BenchChem. Accessed March 7, 2026.
  • PrepChem. Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. Accessed March 7, 2026.
  • Georganics. Methyl 6-aminonicotinate – preparation and application. Georganics. Published December 28, 2023. Accessed March 7, 2026.

Sources

Application

Synthesis of Methyl 5-Amino-6-fluoronicotinate via Nucleophilic Aromatic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive technical guide for the synthesis of Methyl 5-Amino-6-fluoronicotinate, a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of Methyl 5-Amino-6-fluoronicotinate, a valuable building block in medicinal chemistry. The described protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern pharmaceutical synthesis. This document delves into the mechanistic underpinnings of the SNAr reaction on an activated fluoropyridine system, offers a detailed, step-by-step experimental protocol, and provides essential information on data analysis, characterization, and safety considerations. The insights and procedures outlined herein are designed to be a self-validating system for researchers, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Fluorinated Nicotinic Acid Derivatives

Fluorinated organic molecules have gained immense importance in drug discovery and development. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 5-Amino-6-fluoronicotinate, and its derivatives, are key intermediates in the synthesis of a wide range of biologically active compounds, including potential therapeutic agents.[1][2] The presence of the fluorine atom, an amino group, and a methyl ester on the pyridine scaffold provides multiple points for further chemical elaboration, making it a versatile synthon for creating diverse chemical libraries.[3][4][]

The synthesis of this key intermediate often relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the presence of a fluorine atom, makes it susceptible to attack by nucleophiles.[6][7][8] This application note will focus on a robust and reproducible SNAr-based synthesis of Methyl 5-Amino-6-fluoronicotinate.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a two-step addition-elimination process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (in this case, an ammonia source) on the electron-deficient carbon atom bearing the fluorine atom.[9][10] The pyridine nitrogen acts as a strong electron-withdrawing group, polarizing the C-F bond and making the carbon at the 6-position highly electrophilic.[11] This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][12] The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which significantly stabilizes it.[9][10]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which acts as the leaving group. Although fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions.[13][14] This is because the rate-determining step is the initial nucleophilic attack and the formation of the stabilized Meisenheimer complex, not the C-F bond cleavage.[14][15] The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, accelerating the overall reaction rate compared to other halogens.[16][13][17]

SNAr_Mechanism reactant Methyl 6-fluoronicotinate intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-Determining Step) nucleophile NH₃ (Ammonia) nucleophile->intermediate product Methyl 5-Amino-6-fluoronicotinate intermediate->product Elimination leaving_group F⁻ (Fluoride Ion) intermediate->leaving_group Leaving Group Departure

Experimental Protocol: Synthesis of Methyl 5-Amino-6-fluoronicotinate

This protocol provides a detailed procedure for the synthesis of Methyl 5-Amino-6-fluoronicotinate from a suitable precursor, Methyl 6-fluoro-5-nitronicotinate. The initial nitration step enhances the electrophilicity of the pyridine ring, facilitating the subsequent nucleophilic substitution.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.PuritySupplierNotes
Methyl 6-fluoronicotinate155.13455-71-0≥98%Commercially AvailableStarting material for nitration.
Fuming Nitric Acid63.017697-37-290%Commercially AvailableHighly corrosive and oxidizing.
Sulfuric Acid98.087664-93-998%Commercially AvailableHighly corrosive.
Ammonium Hydroxide Solution35.041336-21-628-30%Commercially AvailableCorrosive and pungent odor.
Dichloromethane (DCM)84.9375-09-2AnhydrousCommercially AvailableVolatile and should be handled in a fume hood.
Ethyl Acetate (EtOAc)88.11141-78-6ACS GradeCommercially AvailableFlammable.
Hexanes-110-54-3ACS GradeCommercially AvailableFlammable.
Sodium Sulfate (Na₂SO₄)142.047757-82-6AnhydrousCommercially AvailableDrying agent.
Silica Gel-7631-86-9230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_step3 Step 3: Work-up and Purification a Dissolve Methyl 6-fluoronicotinate in concentrated H₂SO₄ at 0°C b Add fuming HNO₃ dropwise a->b c Warm to room temperature and stir b->c d Pour onto ice and neutralize c->d e Extract with DCM d->e f Dry, filter, and concentrate e->f g Dissolve Methyl 6-fluoro-5-nitronicotinate in a suitable solvent f->g h Add aqueous ammonia solution g->h i Heat the reaction mixture h->i j Monitor reaction by TLC/LC-MS i->j k Cool to room temperature j->k l Extract with EtOAc k->l m Wash with brine l->m n Dry over Na₂SO₄ m->n o Concentrate under reduced pressure n->o p Purify by column chromatography o->p

Step 1: Synthesis of Methyl 6-fluoro-5-nitronicotinate [18]

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add Methyl 6-fluoronicotinate (10.0 g, 64.5 mmol).

  • Maintain the temperature at 0 °C and add fuming nitric acid (15 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-fluoro-5-nitronicotinate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-Amino-6-fluoronicotinate

  • In a pressure vessel, dissolve the crude Methyl 6-fluoro-5-nitronicotinate (from the previous step) in a suitable solvent such as methanol or THF (100 mL).

  • Add an excess of aqueous ammonium hydroxide solution (28-30%, 150 mL).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 100 mL).[19]

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 5-Amino-6-fluoronicotinate as a solid.[19]

Results and Characterization

The successful synthesis of Methyl 5-Amino-6-fluoronicotinate should yield a solid product. The identity and purity of the compound should be confirmed by standard analytical techniques.

Characterization TechniqueExpected Result
Appearance White to off-white solid
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol [20]
¹H NMR Peaks corresponding to the aromatic protons, the amino protons, and the methyl ester protons.
¹³C NMR Peaks corresponding to the carbons of the pyridine ring, the ester carbonyl, and the methyl group.
¹⁹F NMR A single peak corresponding to the fluorine atom.
Mass Spectrometry (MS) [M+H]⁺ peak at m/z = 171.05
Melting Point To be determined experimentally.
Purity (by HPLC) ≥95%

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation in Step 2 Incomplete reaction.Increase reaction time and/or temperature. Ensure the pressure vessel is properly sealed.
Insufficient amount of ammonia.Use a larger excess of ammonium hydroxide.
Presence of starting material (nitropyridine) in the final product Incomplete reaction.As above, increase reaction time or temperature.
Formation of side products Reaction temperature too high.Optimize the reaction temperature.
Presence of impurities in the starting material.Purify the intermediate Methyl 6-fluoro-5-nitronicotinate before proceeding to the amination step.
Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Fuming Nitric Acid and Sulfuric Acid: Are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[21]

  • Ammonium Hydroxide: Is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.[21][22]

  • Pressure Vessel: Ensure the pressure vessel is rated for the reaction conditions and is used according to the manufacturer's instructions.

  • Organic Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and/or volatile. Keep away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 5-Amino-6-fluoronicotinate via a nucleophilic aromatic substitution reaction. A thorough understanding of the SNAr mechanism, coupled with the step-by-step experimental guide and troubleshooting advice, will enable researchers to successfully synthesize this important building block for applications in drug discovery and medicinal chemistry. The provided safety precautions are essential for the safe execution of this synthesis.

References

  • Vertex AI Search. (2013, July 25).
  • Organic Chemistry Tutor.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ECHEMI. (2018, October 17).
  • ECHEMI.
  • StudySmarter. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • csbsju.edu.
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • UC Berkeley. (2014, July 16).
  • Benchchem.
  • PMC.
  • ResearchGate. (2025, October 18). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds | Request PDF.
  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists.
  • ChemScene.
  • Airgas. (2025, May 6).
  • CymitQuimica.
  • DASH.
  • Wikipedia.
  • Carl ROTH.
  • ResearchGate.
  • Taylor & Francis Online.
  • Benchchem. Application Notes and Protocols: Aminomalonic Acid in Pharmaceutical Development.
  • Minnesota Department of Agriculture. Practice Safety When Handling Anhydrous Ammonia - NH3.
  • OpenStax. (2023, April 12). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • BOC Sciences. Amino Acids for Prodrug Development.
  • International Enviroguard. (2021, June 3).
  • OSHA Training School. (2024, November 28). Ammonia Safety: Health Risks, Prevention & Handling.
  • BLD Pharm.
  • Crysdot LLC.
  • Springer Nature. (2018, July 16).
  • Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Method

Reduction of methyl 5-fluoro-6-nitronicotinate to obtain Methyl 5-Amino-6-fluoronicotinate

Synthesis of Methyl Amino-Fluoronicotinates via Buffered Single-Electron Transfer Executive Summary & Regiochemistry Note Fluorinated aminopyridines are highly prized scaffolds in medicinal chemistry, serving as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl Amino-Fluoronicotinates via Buffered Single-Electron Transfer

Executive Summary & Regiochemistry Note

Fluorinated aminopyridines are highly prized scaffolds in medicinal chemistry, serving as critical intermediates in the development of Farnesoid X Receptor (FXR) agonists and other targeted therapeutics[1]. The synthesis of these building blocks typically relies on the reduction of a nitro precursor.

Nomenclature & Regiochemistry Note : A direct reduction of a nitro group to an amine does not alter the substitution pattern of the pyridine ring. Therefore, the reduction of methyl 5-fluoro-6-nitronicotinate strictly yields methyl 6-amino-5-fluoronicotinate[1]. To synthesize methyl 5-amino-6-fluoronicotinate, the correct starting material is the regioisomer methyl 6-fluoro-5-nitronicotinate. Because the electronic properties of both regioisomers are nearly identical, the chemoselective reduction protocol detailed below is universally applicable to both transformations.

This application note details a robust, self-validating protocol for the reduction of the nitro group on highly electron-deficient fluoropyridine scaffolds while strictly preserving the sensitive C–F bond and the methyl ester functionality.

Mechanistic Insights & Causality

The pyridine ring in fluoronicotinates is profoundly electron-deficient due to the combined electron-withdrawing effects of the pyridine nitrogen, the methyl ester, and the nitro group. This electronic environment dictates the choice of reducing agent:

  • The Risk of Hydrodefluorination: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is highly risky for this substrate. Palladium readily undergoes oxidative addition into the activated C–F bond, leading to rapid hydrogenolysis (hydrodefluorination) and yielding the undesired defluorinated byproduct[2].

  • The Béchamp-Type Solution (Fe/NH₄Cl): To prevent C–F bond cleavage, a single-electron transfer (SET) mechanism is required. Iron powder acts as the electron donor, reducing the nitro group stepwise (nitro → nitroso → hydroxylamine → amine) without generating hydride species capable of attacking the halogen[3].

  • Buffering with Ammonium Chloride: Strong acids (like HCl) or bases can catalyze the hydrolysis of the methyl ester. Ammonium chloride (NH₄Cl) acts as a mild proton donor, maintaining a slightly acidic buffer (pH ~5.5) that activates the iron surface while leaving the ester entirely intact[3].

Table 1: Comparison of Reduction Conditions for Nitro-Fluoropyridines
Reduction MethodReagents & ConditionsChemoselectivity (C–F Bond)Ester Hydrolysis RiskTypical Yield
Buffered SET (Recommended) Fe powder, NH₄Cl, EtOH/H₂O, 80°CExcellent (No insertion)Low (Buffered pH ~5.5)>85%
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOH, RTPoor (Hydrodefluorination)Low<50%
Stannous Chloride SnCl₂, EtOH, RefluxGoodModerate (Acidic)60-70%
Experimental Workflow

Workflow SM Nitro-Fluoronicotinate Precursor Reagents Fe Powder (4 eq) NH4Cl (2 eq) EtOH/H2O (4:1) SM->Reagents Reaction Reflux at 80°C (2-4 hours) Reagents->Reaction Validation TLC Monitoring (UV & Ninhydrin) Reaction->Validation Filtration Hot Filtration (Celite Pad) Validation->Filtration Workup Aqueous Extraction & Crystallization Filtration->Workup Product Amino-Fluoronicotinate Target Product Workup->Product

Figure 1: Experimental workflow for the chemoselective reduction of nitro-fluoronicotinates.

Detailed Experimental Protocol

Scale: 10.0 mmol Target: Methyl 5-amino-6-fluoronicotinate (or its 6-amino-5-fluoro regioisomer)

Phase 1: Reaction Assembly
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the nitro-fluoronicotinate precursor (2.00 g, 10.0 mmol).

  • Add 40 mL of absolute Ethanol (EtOH) and 10 mL of deionized water.

    • Causality: The 4:1 organic-to-aqueous ratio ensures the organic precursor remains dissolved at reflux while providing sufficient water to dissolve the NH₄Cl and facilitate proton transfer.

  • Add Iron powder (325 mesh, 2.23 g, 40.0 mmol, 4.0 eq) and Ammonium Chloride (NH₄Cl, 1.07 g, 20.0 mmol, 2.0 eq).

Phase 2: Execution & Self-Validation
  • Attach a reflux condenser and heat the vigorously stirring mixture to 80°C (reflux) under an inert atmosphere (N₂ or Ar).

  • Self-Validation (Visual): As the reaction proceeds, the mixture will transition from a bright yellow/orange suspension to a dense, dark brown/black slurry. This confirms the oxidation of Fe(0) to Fe(II)/Fe(III) oxides.

  • Self-Validation (Analytical): After 2 hours, monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material (UV active, higher

    
    ) must completely disappear. The product will appear as a highly fluorescent (blue/green under 254 nm UV) spot at a lower 
    
    
    
    [1].
Phase 3: Isolation & Purification
  • Critical Step: Remove the flask from the heat source and immediately perform a hot filtration through a tightly packed pad of Celite while the mixture is still near reflux temperature.

    • Causality: The target amino-fluoronicotinate has low solubility in cold ethanol/water. If the reaction is allowed to cool, the product will co-crystallize within the dense iron oxide cake, leading to severe yield losses. Hot filtration is mandatory.

  • Wash the Celite pad thoroughly with hot EtOAc (3 × 30 mL) to extract any residual product.

  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with EtOAc (50 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product as a pale yellow solid.

  • (Optional) Recrystallize from a minimal amount of hot ethanol to achieve >98% purity.

References
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES University of Liverpool Repository [Link]

Sources

Application

Application Note: Methyl 5-Amino-6-fluoronicotinate in the Synthesis of Non-Steroidal FXR Agonists

Abstract This application note details the strategic utilization of Methyl 5-amino-6-fluoronicotinate (CAS: 1242336-53-3) as a high-value scaffold in the synthesis of Farnesoid X Receptor (FXR) agonists. Unlike tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of Methyl 5-amino-6-fluoronicotinate (CAS: 1242336-53-3) as a high-value scaffold in the synthesis of Farnesoid X Receptor (FXR) agonists. Unlike traditional steroidal agonists (e.g., Obeticholic Acid), non-steroidal agonists require specific "acidic head groups" to anchor the molecule within the FXR Ligand Binding Domain (LBD). This guide provides a validated protocol for incorporating this fluorinated pyridine scaffold to improve metabolic stability and solubility profiles in late-stage drug discovery.

Introduction: The Strategic Value of the Scaffold

In the development of agonists for the Farnesoid X Receptor (FXR)—a master regulator of bile acid, lipid, and glucose metabolism—medicinal chemists often face a "lipophilicity trap." High lipophilicity drives potency but compromises metabolic stability and solubility.

Methyl 5-amino-6-fluoronicotinate serves as a critical "Head Group" bioisostere that addresses these challenges through three structural features:

  • The 3-Carboxylate (Precursor): Upon hydrolysis, this forms the carboxylic acid essential for ionic interaction with Arg331 (or equivalent residues) in the FXR LBD, mimicking the carboxylate of bile acids.

  • The 6-Fluorine Atom:

    • Metabolic Blockade: Blocks the C6 position from oxidative metabolism (a common soft spot in pyridines).

    • pKa Modulation: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding compared to non-fluorinated analogues.

  • The 5-Amino Handle: A versatile nucleophile for amide coupling to lipophilic "tail" moieties (e.g., substituted isoxazoles or bi-aryl systems common in Tropifexor-like analogues).

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of this scaffold within a theoretical FXR agonist binding mode.

FXR_Pharmacophore Scaffold Methyl 5-amino- 6-fluoronicotinate Func_F 6-Fluoro: Metabolic Blockade (C6 Position) Scaffold->Func_F Func_NH2 5-Amino: Linker Attachment (Amide/Urea) Scaffold->Func_NH2 Func_Ester 3-Ester: Pro-drug / Precursor to Acidic Warhead Scaffold->Func_Ester Target FXR Interaction: Arg331 Salt Bridge Func_Ester->Target Post-Hydrolysis

Figure 1: Pharmacophore dissection of Methyl 5-amino-6-fluoronicotinate showing its roles in metabolic stability, connectivity, and receptor binding.

Experimental Protocols

Pre-Synthesis Considerations
  • Nucleophilicity Warning: The amino group at position 5 is electron-deficient due to the electron-withdrawing nature of the pyridine ring and the ester group. Standard coupling conditions (EDC/HOBt) may result in low yields.

  • Recommendation: Use high-activity coupling reagents (HATU) or acid chlorides for the coupling step.

Protocol A: Amide Coupling (Core Assembly)

This protocol describes coupling the scaffold to a generic lipophilic acid (R-COOH), a standard step in constructing the "Head-to-Tail" architecture of FXR agonists.

Reagents:

  • Methyl 5-amino-6-fluoronicotinate (1.0 equiv)

  • Lipophilic Carboxylic Acid (e.g., substituted isoxazole acid) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Lipophilic Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

    • Checkpoint: The solution should turn slightly yellow. If it remains colorless, ensure HATU quality.

  • Coupling: Add Methyl 5-amino-6-fluoronicotinate (1.0 equiv) in one portion.

  • Reaction: Stir the mixture at 60°C for 4–6 hours.

    • Note: Unlike aniline couplings, this electron-poor amine requires elevated temperature for complete conversion.

  • Monitoring: Monitor by LCMS. Look for the mass of [M+H]+ corresponding to the coupled amide.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Ester Hydrolysis (Warhead Activation)

The methyl ester must be hydrolyzed to the free acid to be active against FXR in biochemical assays.

Reagents:

  • Coupled Intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[2]

  • THF / Water / Methanol (3:1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in THF/MeOH.

  • Saponification: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at RT for 2–4 hours.

    • Caution: Avoid heating >40°C to prevent defluorination (SnAr displacement of the fluorine by hydroxide), although the 5-amino group deactivates the ring sufficiently to make this rare.

  • Quench: Acidify carefully with 1N HCl to pH ~4.0.

  • Isolation: Extract with EtOAc or DCM. The product is often pure enough for biological testing after drying and concentration.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically downfield at δ 10.0–10.5 ppm.

    • Pyridine Protons: Two singlets (or doublets due to F-coupling). The proton at C4 (adjacent to ester) usually appears at δ 8.5–8.8 ppm.

  • 19F NMR:

    • Diagnostic signal for the 6-Fluoro substituent, typically around -70 to -80 ppm (referenced to CFCl3).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Coupling) Low nucleophilicity of the 5-NH2 group.Switch from HATU to Acid Chloride method (generate R-COCl using SOCl2, then react with amine in Pyridine).
Defluorination (Hydrolysis) Hydroxide displacement of Fluorine.Use LiOH at lower temperatures (0°C to RT). Avoid NaOH or KOH.
Insolubility Planar stacking of the pyridine core.Use a solvent mixture of DCM/MeOH (9:1) for extraction or purification.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting material to the active pharmaceutical ingredient (API) candidate.

Synthesis_Workflow SM1 Methyl 5-amino- 6-fluoronicotinate (Start) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF, 60°C) SM1->Step1 SM2 Lipophilic Acid (R-COOH) SM2->Step1 Inter Intermediate: Amide-Ester Step1->Inter Yield >70% Step2 Step 2: Hydrolysis (LiOH, THF/H2O, RT) Inter->Step2 Final Final Agonist: Free Acid (Active Species) Step2->Final Quant. QC QC: 19F-NMR (Verify F integrity) Step2->QC

Figure 2: Step-by-step synthetic workflow for converting the building block into an active FXR agonist.

References

  • Tully, D. C., et al. (2017).[3] "Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)."[3][4] Journal of Medicinal Chemistry.

    • Context: Establishes the SAR for non-steroidal FXR agonists and the importance of the acidic head group.
  • Festuccia, C., et al. (2022). "Recent Advances in the Development of Farnesoid X Receptor Agonists.

    • Context: Reviews the structural evolution of FXR agonists, highlighting the shift toward heterocyclic bioisosteres.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Context: Authoritative guide on coupling electron-deficient amines (like aminopyridines).
  • Hernandez, E. D., et al. (2020). "Preclinical Characterization of Nidufexor (LMB763), a Novel Partial Farnesoid X Receptor Agonist." Journal of Medicinal Chemistry.

    • Context: Discusses the physicochemical property optimization of FXR agonists using halogenated arom

Sources

Method

Advanced Application Note: Methyl 5-Amino-6-fluoronicotinate in Medicinal Chemistry

Executive Summary Methyl 5-Amino-6-fluoronicotinate (CAS: 1378598-42-5) is a high-value fluorinated pyridine scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in the orthog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-Amino-6-fluoronicotinate (CAS: 1378598-42-5) is a high-value fluorinated pyridine scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic amino group (C5), an electrophilic fluorinated carbon (C6), and a modifiable ester (C3). This application note details its synthesis, reactivity profile, and specific utility in developing allosteric SHP2 inhibitors and kinase hinge binders.

Chemical Identity & Properties

ParameterDetail
IUPAC Name Methyl 5-amino-6-fluoropyridine-3-carboxylate
CAS Number 1378598-42-5
Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~2.0 (Aniline NH2)

Structural Utility in Drug Design (SAR Logic)

The molecule serves as a "privileged scaffold" due to its ability to address multiple medicinal chemistry challenges simultaneously.

The "Fluorine Effect" at C6
  • Metabolic Blocking: The C6 position in pyridines is prone to oxidation by aldehyde oxidase (AO). Substitution with Fluorine blocks this metabolic soft spot, significantly enhancing half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.

  • Reactivity Switch: The C6-F bond is activated by the electron-withdrawing ester at C3, enabling Nucleophilic Aromatic Substitution (

    
    ) if diversification is required.
    
The C5-Amino Handle
  • Hinge Binding: In kinase inhibitors, the C5-NH2 often serves as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of the kinase).

  • Vector Growth: Allows for the growth of the molecule via amide coupling or Buchwald-Hartwig amination to access solvent-exposed regions of the target protein.

SAR Decision Flowchart

SAR_Logic Scaffold Methyl 5-Amino-6-fluoronicotinate Path_A Path A: Kinase Hinge Binder Scaffold->Path_A Target: ATP Pocket Path_B Path B: SHP2 Allosteric Inhibitor Scaffold->Path_B Target: Allosteric Tunnel Path_C Path C: Heterocycle Formation Scaffold->Path_C Target: Novel Core Action_A Retain C6-F (Metabolic Block) Derivatize C5-NH2 (H-Bond Donor) Path_A->Action_A Action_B SNAr at C6 (Displace F) Create 5,6-fused system Path_B->Action_B Action_C Cyclize C3-Ester + C5-NH2 Form Imidazopyridine Path_C->Action_C

Figure 1: Strategic decision pathways for utilizing the Methyl 5-Amino-6-fluoronicotinate scaffold in medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Synthesis from Nitro Precursor

Objective: Preparation of Methyl 5-amino-6-fluoronicotinate from Methyl 6-fluoro-5-nitronicotinate. Rationale: Direct nitration of aminopyridines is difficult; reduction of the nitro-precursor is the industry standard for purity and yield.

Reagents:

  • Methyl 6-fluoro-5-nitronicotinate (CAS 1379331-55-1)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve Methyl 6-fluoro-5-nitronicotinate (2.0 g, 10 mmol) in anhydrous Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under a nitrogen blanket. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon pressure or 1 atm) three times. Stir vigorously at Room Temperature (25°C) for 4 hours.
    
  • Monitoring: Monitor reaction progress by LC-MS (Target Mass: [M+H]+ = 171.1). The nitro starting material (

    
     ~ 3.5 min) should disappear, replaced by the amine (
    
    
    
    ~ 2.1 min).
  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the title compound as an off-white solid.

    • Typical Yield: 92-95%

    • Purity: >98% (by HPLC)

Protocol B: Diversification at C6

Objective: Displacement of the C6-Fluorine with a cyclic amine (e.g., Morpholine) to generate 6-substituted derivatives. Rationale: The C3-ester activates the C6-position, making the fluorine a good leaving group without requiring harsh conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-amino-6-fluoronicotinate (100 mg, 0.59 mmol) in DMSO (2 mL).

  • Reagent Addition: Add Morpholine (1.2 eq, 0.71 mmol) and DIPEA (2.0 eq, 1.18 mmol).

  • Heating: Heat the mixture to 90°C for 6 hours in a sealed vial.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Application Case Study: SHP2 Inhibitor Synthesis

Context: SHP2 (Src Homology 2 domain-containing phosphatase 2) is a critical oncogenic target. Allosteric inhibitors like SHP099 stabilize the auto-inhibited conformation. Methyl 5-amino-6-fluoronicotinate is a key intermediate for synthesizing the "head group" of these inhibitors.

Workflow Visualization:

Synthesis_Workflow SM Methyl 6-fluoro- 5-nitronicotinate Inter1 Methyl 5-amino- 6-fluoronicotinate SM->Inter1 H2, Pd/C (Reduction) Inter2 Amide Coupling (R-COOH) Inter1->Inter2 HATU, DIPEA (Amide Bond) Product SHP2 Inhibitor Candidate Inter2->Product Saponification & Cyclization

Figure 2: Synthetic workflow for converting the nitro-precursor into a functionalized SHP2 inhibitor candidate.

Critical Quality Attributes (CQA) for Medicinal Chemistry

When using this scaffold for library generation, ensure the following specifications:

  • Water Content: <0.5% (Excess water hydrolyzes the ester during storage).

  • Residual Pd: <10 ppm (Critical if used in late-stage biology assays to avoid false positives in cellular assays).

  • Isomeric Purity: Ensure no contamination with the 6-amino-5-fluoro isomer (CAS 1256792-42-3), which has significantly different SAR properties.

References

  • Synthesis & Reactivity: Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange.[1][2] Journal of the Arkansas Academy of Science, 52(1), 138. Link

  • Fluorine in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • SHP2 Inhibitor Scaffolds: Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152. Link

  • Isocyanate Reactivity: Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573-1583.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Support Center: Troubleshooting Impurity Profiling for Methyl 5-Amino-6-fluoronicotinate

Welcome to the Technical Support Center. As drug development professionals, you understand that identifying and controlling impurities in highly functionalized building blocks like Methyl 5-amino-6-fluoronicotinate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you understand that identifying and controlling impurities in highly functionalized building blocks like Methyl 5-amino-6-fluoronicotinate (CAS: 1378598-42-5) is critical for downstream API synthesis. Because this molecule contains a basic amino group, an electrophilic methyl ester, and a reactive fluoro-substituent on a pyridine ring, it presents unique analytical challenges.

This guide provides field-proven, self-validating methodologies and mechanistic insights to help you troubleshoot chromatographic failures and accurately profile process-related and degradation impurities.

Mechanistic Origins of Common Impurities

Understanding how an impurity forms is the first step in optimizing your analytical method to detect it.

ImpurityCausality SM Starting Material (e.g., Difluoronicotinate) Reaction Amination / Esterification Reaction Matrix SM->Reaction Target Methyl 5-amino-6-fluoronicotinate (Target API) Reaction->Target Regioselective Substitution Imp1 Regioisomer Impurity (Methyl 5-amino-2-fluoronicotinate) Reaction->Imp1 Non-selective Substitution Imp2 Degradation Impurity (5-amino-6-fluoronicotinic acid) Target->Imp2 Aqueous Workup (Ester Hydrolysis)

Mechanistic pathways leading to common impurities in Methyl 5-amino-6-fluoronicotinate synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: What are the most common process-related impurities observed in Methyl 5-amino-6-fluoronicotinate batches, and what is their mechanistic origin? A: The two most prevalent process impurities are regioisomers and hydrolysis products.

  • Regioisomers: Depending on the synthetic route (e.g., nucleophilic aromatic substitution of a difluoro-precursor), amination can occur at the C2 position instead of the C6 position, yielding1[1].

  • Hydrolysis Products: The methyl ester at the C3 position is highly susceptible to hydrolysis during aqueous workups, especially if the pH is not strictly neutralized, resulting in 5-amino-6-fluoronicotinic acid.

Q2: During HPLC-UV analysis, my baseline is noisy, and I am failing to resolve the main peak from the regioisomer impurity. How can I optimize this? A: Pyridine derivatives frequently suffer from peak tailing on standard C18 columns due to secondary interactions between the basic pyridine nitrogen and residual silanols on the silica support.

  • Causality-Driven Solution: Switch to an end-capped C18 column to block active silanol sites[2]. Additionally, adjust your mobile phase to pH 6.5 using a 10 mM ammonium acetate buffer. At pH 6.5, the pyridine nitrogen (pKa ~5.2) is primarily unionized, which increases its retention on the reversed-phase stationary phase and sharpens the peak[3]. If resolution still fails, consider4[4], which provides orthogonal selectivity for polar pyridine derivatives.

Q3: How do I establish a self-validating protocol to distinguish between a process impurity and a degradation product? A: You must implement a Forced Degradation (Stress Testing) Study [5]. By subjecting the pure standard to isolated stress conditions (acid, base, heat, oxidation), you create a predictive impurity profile. If an unknown peak in your production batch matches a peak generated exclusively during base hydrolysis (e.g., the free carboxylic acid), you can definitively classify it as a degradation product rather than a process carryover.

Quantitative Data: Expected Impurity Profile

When validating your HPLC method, use the following baseline metrics for Methyl 5-amino-6-fluoronicotinate and its common impurities.

Impurity / Compound NameCausality / OriginRelative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)
Methyl 5-amino-6-fluoronicotinate Target API1.00--
Methyl 5-amino-2-fluoronicotinate Process (Regioisomer)0.850.020.06
5-Amino-6-fluoronicotinic acid Degradation (Ester Hydrolysis)0.450.030.09
Methyl 5-aminonicotinate Process (Des-fluoro analog)1.150.020.06

Experimental Protocols

Protocol A: RP-HPLC Method for Pyridine Derivatives

This protocol is optimized to suppress silanol interactions and maximize resolution between regioisomers.

  • Mobile Phase Preparation:

    • Buffer (Phase A): Dissolve 0.77g of Ammonium Acetate in 1L of LC-MS grade water (10 mM). Adjust to pH 6.5 using dilute acetic acid. Causality: Buffering at pH 6.5 keeps the pyridine ring neutral, preventing early elution in the void volume[3].

    • Organic (Phase B): 100% LC-MS Grade Acetonitrile.

  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Causality: End-capping prevents the basic amino group from hydrogen-bonding with free silanols, eliminating peak tailing[2].

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: Ramp to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: Return to 10% B (Re-equilibration)

  • Detection: UV at 254 nm. Flow rate: 1.0 mL/min. Column Temp: 30°C.

Protocol B: Self-Validating Forced Degradation Workflow

This protocol utilizes a Mass Balance calculation as an internal self-validation mechanism to ensure no impurities are "lost" on the column.

ForcedDegradation API Pure Methyl 5-amino- 6-fluoronicotinate Acid Acid Stress (0.1 M HCl, 60°C) API->Acid Base Base Stress (0.1 M NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox HPLC RP-HPLC / LC-MS Analysis Acid->HPLC Neutralize Base->HPLC Neutralize Ox->HPLC Quench Result Impurity Profile Validation HPLC->Result Mass Balance Check

Self-validating forced degradation workflow for impurity identification and method validation.

Step-by-Step Procedure:

  • Sample Prep: Prepare a 1.0 mg/mL stock solution of Methyl 5-amino-6-fluoronicotinate in Acetonitrile.

  • Base Stress (Hydrolysis Check): Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Leave at room temperature for 2 hours.

  • Neutralization (Critical Step): Before injection, neutralize the acid stress sample with 0.1 M NaOH, and the base stress sample with 0.1 M HCl. Causality: Injecting extreme pH solutions will temporarily alter the localized pH of the mobile phase during the run, causing retention time shifts and making peak matching impossible[5].

  • Self-Validation (Mass Balance): Inject the samples using Protocol A. Calculate the Mass Balance: (Area of Degraded API + Sum of Areas of all Degradant Peaks) / (Area of Unstressed API Control) * 100.

    • Validation Criteria: A mass balance of 98%–102% proves your detector is capturing all degradation products, and no polymeric impurities are permanently stuck on your column[5].

References

1.2 - ResearchGate 2.4 - MDPI 3.5 - Journal of Food and Drug Analysis 4.3 - ResearchGate 5.1 - BLD Pharm

Sources

Optimization

Technical Support Center: Fluoronicotinate Synthesis &amp; Optimization

Welcome to the Technical Support Center for fluoronicotinate synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their halog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoronicotinate synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their halogen exchange (Halex) reactions and nucleophilic aromatic substitutions (SNAr). Fluoronicotinates are critical precursors in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly quinolone antibiotics[1].

This guide bridges the gap between theoretical SNAr mechanisms and field-proven process chemistry, providing self-validating protocols, optimization matrices, and targeted troubleshooting for common synthetic bottlenecks.

Mechanistic Overview: Regioselectivity & The SNAr Pathway

The most industrially viable route to fluoronicotinates (e.g., 6-chloro-2-fluoronicotinonitrile or ethyl 2-chloro-6-fluoronicotinate) is the Halex reaction, which involves the nucleophilic displacement of a chloride leaving group by a fluoride ion[2].

Causality in Regioselectivity: SNAr reactions require the stabilization of the negatively charged Meisenheimer complex intermediate. In a pyridine ring, the electronegative nitrogen strongly activates the ortho (C2/C6) and para (C4) positions. When electron-withdrawing groups (like a nitrile or ester at C3) are present, the C2 and C6 positions become highly susceptible to nucleophilic attack[2]. Conversely, the C5 position lacks this direct resonance stabilization, making direct SNAr fluorination at C5 exceptionally difficult without transition-metal catalysis[3].

G A Reaction Stalls / Low Yield B Is moisture present in KF or solvent? A->B C Spray-dry KF & use anhydrous Sulfolane B->C Yes D Is temperature < 150°C? B->D No H Optimal SNAr Conversion C->H E Raise to 150-180°C (Monitor degradation) D->E Yes F Is F- solubility low? D->F No E->H G Add 18-Crown-6 or Ph4PBr catalyst F->G Yes G->H

Troubleshooting logic tree for stalled Halex fluorination reactions.

Self-Validating Experimental Protocol: Halex Fluorination

This protocol outlines the synthesis of a generic 2-fluoronicotinate derivative from its 2-chloro precursor. It is designed as a self-validating system , meaning each phase contains an analytical checkpoint to ensure the chemical environment is correct before proceeding.

Step 1: Reagent Preparation (The "Naked Fluoride" Principle)
  • Action: Charge a flame-dried Schlenk flask with Potassium Fluoride (KF, 3.0 eq).

  • Causality: Fluoride is a hard nucleophile. If trace water is present, it heavily solvates the F⁻ ion via hydrogen bonding, completely neutralizing its nucleophilicity and promoting ester/nitrile hydrolysis. You must use spray-dried KF handled in a glovebox or under strict Schlenk conditions.

Step 2: Solvent and Catalyst Addition
  • Action: Add anhydrous Sulfolane (5 volumes) and 18-Crown-6 (0.1 eq) to the flask. Stir at 50 °C for 30 minutes.

  • Causality: High-boiling polar aprotic solvents are required to withstand the thermal demands of the reaction[4]. Sulfolane is preferred over DMF/DMSO for its superior thermal stability. 18-Crown-6 chelates the K⁺ ion, breaking the high lattice energy of KF and releasing a highly reactive, "naked" fluoride ion into the solution.

Step 3: Substrate Addition and Heating
  • Action: Add the chloronicotinate precursor (1.0 eq). Heat the reaction mixture to 150 °C under a positive nitrogen atmosphere.

  • Validation Check (IPC 1): After 1 hour, the mixture should remain a pale to golden yellow. If the solution turns opaque black, thermal degradation or solvent breakdown is occurring—immediately reduce the temperature by 15 °C.

Step 4: In-Process Control (IPC) & Kinetic Verification
  • Action: Sample the reaction at 4 hours. Quench an aliquot with anhydrous methanol and analyze via GC-MS or HPLC.

  • Validation Check (IPC 2): Evaluate the conversion ratio. If conversion is <50%, do not simply add more KF. Stoichiometry is rarely the limiting factor; solubility is. Verify the integrity of your phase transfer catalyst (PTC) and ensure the temperature is strictly maintained at 150 °C.

Step 5: Work-up and Isolation
  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl (3x).

  • Causality: Sulfolane is highly water-soluble. Brine washes effectively partition the sulfolane and residual inorganic fluoride salts into the aqueous layer, leaving the fluoronicotinate product in the organic phase. Dry over MgSO₄, filter, and concentrate.

Optimization Data Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the Halex fluorination of a standard 2,6-dichloronicotinate precursor. Use this matrix to benchmark your own experimental results[2].

SubstrateFluorinating AgentSolventCatalystTemp (°C)Yield (%)Primary Observation
2,6-DichloronicotinateKF (Standard)DMSONone12045%Reaction stalled; competitive hydrolysis observed.
2,6-DichloronicotinateKF (Spray-dried)SulfolaneNone15072%Improved conversion; slow kinetics.
2,6-Dichloronicotinate KF (Spray-dried) Sulfolane 18-Crown-6 150 >90% Rapid kinetics; "naked" fluoride highly effective.
2,6-DichloronicotinateCsFDMFNone12088%High yield, but CsF is cost-prohibitive for scale-up.

Troubleshooting Guides & FAQs

Q1: My reaction profile shows significant formation of a carboxylic acid byproduct instead of the fluoronicotinate ester. How do I prevent this? A1: This is a classic symptom of moisture ingress. At high temperatures (120–180 °C), trace water acts as a potent nucleophile, leading to the hydrolysis of the ester group or direct displacement of the chloride to form a hydroxypyridine derivative. Resolution: Ensure your alkali metal fluoride is rigorously dried. Switch to anhydrous solvents stored over molecular sieves, and consider adding a sacrificial desiccant to the vapor phase of your reflux condenser.

Q2: I am trying to synthesize ethyl 5-fluoronicotinate, but direct Halex fluorination of the 5-chloro precursor is failing. Why? A2: The Halex reaction relies on the stabilization of the Meisenheimer complex. The 2- and 6-positions of the pyridine ring are highly activated by the electronegative ring nitrogen. The 5-position (meta to the nitrogen) lacks this direct resonance stabilization, making SNAr extremely difficult at this site[2]. Resolution: For 5-fluoronicotinates, you must abandon direct SNAr. Instead, build the ring de novo using fluorinated aliphatic precursors (e.g., ethyl fluoroacetate)[1], or utilize transition-metal-catalyzed fluorination (e.g., Copper-mediated fluorination of a 5-iodo nicotinate precursor using AgF)[3].

Q3: Which is better for scaling up: DMSO, DMF, or Sulfolane? A3: Sulfolane is the superior choice for process-scale Halex reactions. While DMSO and DMF are excellent polar aprotic solvents that dissolve the substrate well[4], they have critical drawbacks at elevated temperatures. DMF can decompose to dimethylamine, which acts as a competing nucleophile, leading to dimethylaminopyridine impurities. DMSO can undergo hazardous thermal decomposition above 150 °C. Sulfolane is thermally stable up to 220 °C and provides excellent dielectric stabilization for the transition state without participating in side reactions.

References

  • Title: Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions By Patrick Scott Fier Source: escholarship.org URL: [Link]

  • Title: Chemical and Pharmaceutical Bulletin - J-Stage Source: jst.go.jp URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Methyl 5-Amino-6-fluoronicotinate

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 5-amino-6-fluoronicotinate (CAS: 1378598-42-5) [1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 5-amino-6-fluoronicotinate (CAS: 1378598-42-5) [1].

The synthesis of highly functionalized fluoropyridines presents unique chemoselectivity challenges. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing ester and electronegative fluorine, creates a highly reactive scaffold prone to competing side reactions such as hydrodefluorination, ester hydrolysis, and unwanted nucleophilic aromatic substitutions (SNAr). This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure high-yield, reproducible synthesis.

Synthetic Pathway & Reaction Branching

To effectively troubleshoot, we must first map the causal relationships between the chosen synthetic route and its potential failure modes. The two most viable industrial routes utilize either a late-stage SNAr fluorination or a late-stage nitro reduction.

SynthesisRoutes A 5-Amino-6-chloronicotinic acid B Methyl 5-amino-6-chloronicotinate A->B Esterification (MeOH/SOCl2) C Methyl 5-amino-6-fluoronicotinate (Target Product) B->C SNAr Fluorination (KF, 18-crown-6) Side1 Hydrolysis / 6-OH Byproduct B->Side1 Trace H2O / Base D 6-Fluoro-5-nitronicotinic acid E Methyl 6-fluoro-5-nitronicotinate D->E Esterification E->C Nitro Reduction (Fe/NH4Cl) Side2 Hydrodefluorination (Des-fluoro Byproduct) E->Side2 Pd/C, H2 (Over-reduction)

Fig 1: Primary synthetic routes to Methyl 5-amino-6-fluoronicotinate and failure branches.

Troubleshooting FAQs & Mechanistic Causality

Q1: During the reduction of Methyl 6-fluoro-5-nitronicotinate, I am observing significant amounts of Methyl 5-aminonicotinate. How do I prevent this loss of fluorine?

The Mechanism of Failure: You are experiencing hydrodefluorination , a notorious side reaction when using palladium-on-carbon (Pd/C) and hydrogen gas on fluorinated aromatics [2]. The C-F bond in a fluoropyridine is highly polarized. The electron-withdrawing ester group at the 3-position and the nitro/amino group at the 5-position lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This allows electron-rich Pd(0) species to undergo facile oxidative addition into the C-F bond, followed by reductive elimination in the presence of H₂, effectively replacing your fluorine atom with hydrogen [3].

Hydrodefluorination N1 Methyl 5-amino-6-fluoronicotinate N2 Pd(0) Insertion (Oxidative Addition) N1->N2 N3 Pd(II)-Fluoro-Aryl Complex N2->N3 Cleaves C-F bond N4 H2 Activation (Reductive Elimination) N3->N4 N5 Methyl 5-aminonicotinate (Defluorinated Byproduct) N4->N5 HF loss

Fig 2: Mechanism of Pd-catalyzed hydrodefluorination of the fluoropyridine ring.

The Solution: Abandon Pd/C for this specific transformation. To preserve the C-F bond, you must use a reduction method that operates via single-electron transfer (SET) rather than transition-metal oxidative addition.

  • Optimal Choice: Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This method selectively reduces the nitro group to an amine without interacting with the C-F bond.

  • Alternative: If catalytic hydrogenation is strictly required for scale-up, use Platinum on Carbon doped with Vanadium (Pt/V/C) or Raney Nickel under strictly controlled low-pressure conditions, which have been shown to suppress hydrodehalogenation [4].

Q2: I am using the SNAr route (exchanging the 6-chloro group for a 6-fluoro group using KF). Why is my ester hydrolyzing, and why am I seeing a 6-hydroxy byproduct?

The Mechanism of Failure: The SNAr reaction proceeds via a resonance-stabilized anionic intermediate (Meisenheimer complex) [5]. Because the fluoride ion (F⁻) is highly solvated and a poor nucleophile in protic environments, SNAr fluorinations require polar aprotic solvents (like DMSO or DMF) and elevated temperatures. If even trace amounts of water are present, the basicity of KF generates hydroxide ions (OH⁻). Hydroxide is a vastly superior nucleophile to fluoride and will rapidly attack the 6-position to form a 6-hydroxypyridine derivative, or attack the methyl ester carbonyl, causing hydrolysis.

The Solution: The reaction system must be rigorously anhydrous.

  • Use spray-dried Potassium Fluoride (KF) . Standard KF is highly hygroscopic.

  • Add a phase transfer catalyst, such as 18-crown-6 or tetramethylammonium fluoride (Me₄NF) , to increase the solubility and nucleophilicity of the "naked" fluoride ion, allowing the reaction to proceed at lower temperatures (80°C instead of 130°C) [6].

  • Dry your DMSO over 3Å molecular sieves for 24 hours prior to use.

Q3: When esterifying 5-amino-6-fluoronicotinic acid using TMS-diazomethane or MeI/K₂CO₃, I get a mixture of the desired ester and an N-methylated byproduct. How do I fix this?

The Mechanism of Failure: The 5-amino group on the pyridine ring acts as a competing nucleophile. While the carboxylic acid is more acidic, in the presence of strong methylating agents like methyl iodide or TMS-diazomethane under neutral/basic conditions, the primary amine will undergo unwanted N-alkylation.

The Solution: Utilize a Fischer esterification under strongly acidic conditions (e.g., Methanol with SOCl₂ or H₂SO₄). The strong acid quantitatively protonates the 5-amino group to form an ammonium salt (Ar-NH₃⁺). This completely eliminates the amine's nucleophilicity, directing the methanol exclusively to the activated carbonyl carbon.

Quantitative Comparison of Reaction Conditions

The following table summarizes the causal impact of reagent selection on the yield and purity profile of the two critical steps discussed above.

Reaction StepReagent SystemTarget Yield (%)Major Side ReactionSide Product (%)Recommendation
Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOH45%Hydrodefluorination40-50%❌ Avoid
Nitro Reduction Raney Ni, H₂ (1 atm), MeOH70%Hydrodefluorination10-15%⚠️ Use Caution
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O92% Incomplete reduction<2%Optimal
SNAr Fluorination KF (standard), DMSO, 130°C35%Hydrolysis / 6-OH45%❌ Avoid
SNAr Fluorination Spray-dried KF, 18-crown-6, dry DMSO, 90°C88% Decomposition<5%Optimal
Esterification TMS-diazomethane, MeOH/DCM60%N-methylation30%❌ Avoid
Esterification SOCl₂, MeOH, 65°C95% None<1%Optimal

Validated Experimental Protocols

These protocols have been engineered as self-validating systems; visual and thermal cues are embedded to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)

Objective: Reduce Methyl 6-fluoro-5-nitronicotinate to Methyl 5-amino-6-fluoronicotinate without C-F bond cleavage.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and overhead stirrer, suspend Methyl 6-fluoro-5-nitronicotinate (1.0 eq, 100 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq, 500 mmol). Stir the mixture and heat to 60°C. Validation cue: The solution will become homogeneous.

  • Reduction: Slowly add fine Iron powder (325 mesh, 4.0 eq, 400 mmol) in small portions over 30 minutes. Validation cue: An exothermic reaction will occur, and the mixture will turn dark brown/black. Maintain vigorous stirring to prevent the iron from clumping.

  • Maturation: Heat the reaction mixture to reflux (approx. 80°C) for 2 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The disappearance of the nitro starting material confirms completion.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate (3 x 100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford Methyl 5-amino-6-fluoronicotinate as an off-white solid.

Protocol B: Anhydrous SNAr Fluorination

Objective: Convert Methyl 5-amino-6-chloronicotinate to Methyl 5-amino-6-fluoronicotinate.

  • Drying Phase: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Nitrogen. Add spray-dried Potassium Fluoride (KF, 3.0 eq) and 18-crown-6 (0.1 eq). Heat the solid mixture under high vacuum at 80°C for 1 hour to remove residual surface moisture.

  • Reaction Setup: Cool the flask to room temperature under Nitrogen. Add Methyl 5-amino-6-chloronicotinate (1.0 eq) followed by anhydrous DMSO (0.2 M concentration, previously dried over 3Å molecular sieves).

  • Execution: Heat the reaction mixture to 90°C. Validation cue: The mixture will turn into a pale yellow suspension. Monitor by LC-MS. The reaction typically reaches full conversion within 4-6 hours.

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x volume of DMSO) to precipitate the product and dissolve the DMSO and inorganic salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the organic layer extensively with water (3 x 50 mL) to remove trace DMSO, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

References

  • Eisenstein, O., Milani, J., & Perutz, R. N. (2018). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 37(12), 1958-1969. Retrieved March 8, 2026, from[Link]

  • Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(Hetero)Arenes. Organic Letters, 21(7), 2482–2487. Retrieved March 8, 2026, from[Link]

  • US Patent 5689021A. (1997). Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. Google Patents.
  • Xiong, Y., & Hoye, T. R. (2023). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ResearchGate. Retrieved March 8, 2026, from[Link]

Optimization

Technical Support Center: Methyl 5-Amino-6-fluoronicotinate Synthesis

Introduction: The "Fragile Fluorine" Challenge Welcome to the technical support hub for Methyl 5-Amino-6-fluoronicotinate . If you are accessing this guide, you are likely encountering one of three specific failure modes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fragile Fluorine" Challenge

Welcome to the technical support hub for Methyl 5-Amino-6-fluoronicotinate . If you are accessing this guide, you are likely encountering one of three specific failure modes:

  • Defluorination: You are seeing a significant impurity at M-18 (loss of fluorine) during LC-MS analysis.

  • Incomplete Reduction: The nitro-precursor persists despite extended reaction times.

  • Oxidative Degradation: The product isolates as a dark brown oil/solid instead of a pale yellow/off-white crystalline solid.

This molecule sits at a difficult intersection of reactivity: the electron-deficient pyridine ring makes the C-F bond labile under standard hydrogenation conditions, while the amino group is prone to oxidation. This guide prioritizes chemoselectivity over raw catalytic speed.

Visual Troubleshooting: The Impurity Landscape

Before adjusting your protocol, identify your bottleneck using the decision tree below.

PurificationLogic Start Crude Reaction Mixture CheckLCMS LC-MS Analysis Start->CheckLCMS Impurity_DesFluoro Mass Peak: M-18 (Des-fluoro Impurity) CheckLCMS->Impurity_DesFluoro Major Peak Impurity_Nitro Mass Peak: M+30 (Unreacted Nitro) CheckLCMS->Impurity_Nitro >5% Remaining Impurity_Acid Mass Peak: M-14 (Hydrolyzed Acid) CheckLCMS->Impurity_Acid Hydrolysis Clean_Dark Correct Mass Dark/Tar Appearance CheckLCMS->Clean_Dark Purity >95% Action_ChangeCat CRITICAL FAILURE Switch from Pd/C to Fe/NH4Cl or Pt/C (Sulfided) Impurity_DesFluoro->Action_ChangeCat Action_PushRxn Increase Temp/H2 Pressure Check Catalyst Poisoning Impurity_Nitro->Action_PushRxn Action_Buffer Adjust Workup pH Avoid Strong Base Impurity_Acid->Action_Buffer Action_Charcoal Activated Charcoal Recrystallization (EtOH/H2O) Clean_Dark->Action_Charcoal

Figure 1: Diagnostic flowchart for identifying the root cause of low purity based on LC-MS and physical appearance.

Module 1: The Reduction Stage (Preventing Defluorination)

The Issue: You used 10% Pd/C under Hydrogen (balloon or Parr shaker). The reaction went to completion, but the product contains 10-40% of Methyl 5-aminonicotinate (Des-fluoro impurity).

The Mechanism: The fluorine atom at the C6 position (ortho to the pyridine nitrogen) is activated for hydrodehalogenation . Palladium is an excellent catalyst for inserting into Carbon-Halogen bonds, facilitating their replacement with Hydrogen.

The Protocol Fix: Abandon standard Pd/C hydrogenation. You must use a method that reduces the Nitro group (


) without interacting with the Aryl-Fluorine bond.
Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This is the "Gold Standard" for preserving halogens on aromatic rings [1].

  • Reagents:

    • Substrate: Methyl 5-nitro-6-fluoronicotinate (1.0 eq)

    • Iron Powder (Fe): 5.0 eq (Fine powder, <325 mesh preferred)

    • Ammonium Chloride (

      
      ): 5.0 eq
      
    • Solvent: Ethanol/Water (3:1 ratio). Note: Methanol can cause transesterification; stick to Ethanol.

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add

      
       and Fe powder.
      
    • Heat to reflux (

      
      ) with vigorous stirring (mechanical stirring recommended due to heavy slurry).
      
    • Monitor: Check TLC/LCMS every 30 mins. Reaction is typically complete in 2-4 hours.

  • Why this works:

    • Single Electron Transfer (SET): Iron reduces the nitro group via an SET mechanism that does not involve oxidative addition to the C-F bond, leaving the fluorine intact.

    • Mild pH:

      
       buffers the solution, preventing the hydrolysis of the methyl ester.
      

Alternative (If Hydrogenation is required): Use Platinum on Carbon (Pt/C) sulfided, or add a poison like thiophene or diphenylsulfide to the Pd/C reaction. These attenuate the catalyst activity, suppressing the difficult C-F bond break while allowing the easy


 reduction [2].

Module 2: Workup & Isolation (The "Black Tar" Solution)

The Issue: After Iron reduction, the workup results in a persistent emulsion or a product trapped in iron sludge.

The Protocol Fix: Iron salts are notorious for chelating amino-pyridines. You must break this chelation during filtration.

Step-by-Step Isolation:

  • Hot Filtration: While the reaction mixture is still hot (

    
    ), filter it through a pad of Celite  (diatomaceous earth).
    
    • Tip: Wash the Celite cake with hot Ethanol (not Ethyl Acetate yet) to ensure the product doesn't crash out in the filter.

  • Concentration: Evaporate the Ethanol under reduced pressure. You will be left with an aqueous slurry.

  • Extraction (The Critical Step):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Do NOT use strong base (NaOH) to adjust pH, as this will hydrolyze the ester. Use Saturated Sodium Bicarbonate (

      
      ) to reach pH ~8.
      
    • If emulsion persists: Add a small amount of EDTA (disodium salt) to the aqueous layer. EDTA has a higher affinity for

      
       than your pyridine amine, breaking the emulsion.
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Module 3: Purification & Storage

The Issue: The crude solid is


 pure by LCMS but is dark brown/black.

The Cause: Amino-pyridines are electron-rich and prone to air oxidation, forming "aniline blacks" (complex polymeric impurities) even at trace levels [3].

Purification Strategy:

MethodSuitabilityNotes
Recrystallization High Solvent: Toluene or EtOH/Water . Heat to boil, add activated charcoal, filter hot, then cool slowly.
Column Chromatography Medium Silica is acidic and can streak amino-pyridines. Pre-treat silica with 1% Triethylamine (TEA) in Hexane before loading. Elute with Hexane/EtOAc.
Acid/Base Wash Low Risky. While the amine dissolves in acid, the ester group is unstable in aqueous acid/base over time.

Storage Protocol:

  • Store under Argon/Nitrogen atmosphere.

  • Keep at

    
    .
    
  • Protect from light (amber vials).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Sodium Borohydride (


) for this reduction? 
A: Avoid it. 

alone is poor for reducing nitro groups. Used with a catalyst (e.g.,

), it generates "Nickel Boride" in situ, which is extremely active and will likely strip the fluorine (dehalogenation) [4].

Q: My ester hydrolyzed to the carboxylic acid. Can I re-esterify? A: Yes. Treat the acid with Thionyl Chloride (


) in Methanol. However, be careful: the amine will also react to form a sulfinylamine intermediate. An aqueous quench is required to hydrolyze the N-sulfinyl group back to the free amine while keeping the methyl ester intact.

Q: What is the expected melting point? A: While specific to the exact derivative, high-purity Methyl 5-amino-6-fluoronicotinate typically melts in the range of 145-155°C . A sharp melting point (


 range) indicates high purity.

References

  • BenchChem. (2025).[1] Preventing dehalogenation during reactions of bromo-fluoroanilines.[1] Retrieved from 1[1]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides.[2] Synthesis, 2010, 217-220.[2] Retrieved from 2

  • National Institutes of Health (NIH). (2021). Role of reduced flavin in dehalogenation reactions.[3] Retrieved from 3

  • Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction.[4][5][6][7] J. Org.[5][6] Chem., 2022, 87, 910-919.[5] Retrieved from 5

Sources

Troubleshooting

Technical Support Center: Methyl 5-Amino-6-fluoronicotinate Stability &amp; Handling

Executive Technical Overview Methyl 5-amino-6-fluoronicotinate is a critical intermediate often employed in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity relies on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Methyl 5-amino-6-fluoronicotinate is a critical intermediate often employed in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity relies on the balance between the electron-withdrawing fluoropyridine core and the electron-donating amino group.

Key Stability Profile:

  • Primary Risk: Hydrolytic cleavage of the methyl ester to the corresponding carboxylic acid (5-amino-6-fluoronicotinic acid).

  • Secondary Risk: Oxidative degradation of the primary amine, leading to N-oxides or azo-dimerization, manifesting as discoloration.

  • Tertiary Risk: Nucleophilic aromatic substitution (

    
    ) of the fluorine atom under basic conditions or prolonged storage in protic solvents.
    

This guide provides a self-validating troubleshooting framework to ensure the integrity of your starting material.

Interactive Troubleshooting Guide (Q&A)

Module A: Physical Appearance & Initial QC

Q1: The powder has turned from off-white to a dark yellow or brown color. Is it still usable?

Diagnosis: This indicates oxidative degradation of the primary amine moiety (


).
  • Mechanism: Exposure to atmospheric oxygen and light promotes the formation of radical intermediates, leading to extended conjugation systems (imines or azo-linkages) which are highly chromophoric.

  • Action:

    • Perform LC-MS to quantify the impurity. If the parent peak (

      
      ) is 
      
      
      
      , the material may be salvageable via recrystallization (typically from EtOAc/Hexanes).
    • If purity is

      
      , discard the lot. The oxidation byproducts can act as radical initiators, accelerating further decomposition.
      

Q2: My LC-MS shows a new peak with a mass of [M-14]. What is this?

Diagnosis: This is the hydrolysis product (Carboxylic Acid).

  • Mechanism:

    
    .
    
  • Mass Shift: Loss of Methyl (

    
    , 14 Da) is technically a loss of 
    
    
    
    and gain of
    
    
    , resulting in a net mass loss of 14 Da compared to the ester.
  • Root Cause: Moisture ingress during storage. The fluorinated pyridine ring makes the ester carbonyl more electrophilic, thereby increasing susceptibility to hydrolysis compared to non-fluorinated analogs.

Module B: Solubility & Reactivity Issues

Q3: The compound is no longer dissolving completely in Dichloromethane (DCM). Why?

Diagnosis: Formation of 5-amino-6-fluoronicotinic acid .

  • Explanation: The methyl ester is lipophilic and soluble in organic solvents (DCM, EtOAc). The hydrolysis product (carboxylic acid) has significantly higher polarity and capacity for hydrogen bonding/dimerization, rendering it insoluble in non-polar organics.

  • Troubleshooting Protocol:

    • Filter the undissolved solid.

    • Check solubility in DMSO or Methanol.

    • Run an NMR of the solid; a broad singlet

      
       ppm (COOH) confirms hydrolysis.
      

Mechanistic Degradation Pathways

Understanding how the molecule breaks down is essential for preventing it. The diagram below illustrates the competing degradation pathways based on storage stressors.

DegradationPathways Parent Methyl 5-Amino-6-fluoronicotinate (Active Ester) Acid Hydrolysis Product (Carboxylic Acid) [Insoluble in DCM] Parent->Acid Ester Hydrolysis (Fastest Pathway) Oxide Oxidation Products (N-Oxides/Azo dimers) [Yellow/Brown Color] Parent->Oxide Radical Oxidation SnAr SnAr Product (Hydroxy-pyridine) [Fluorine Displacement] Parent->SnAr Nucleophilic Subst. (Rare in storage) Moisture Stressor: Moisture/H2O Moisture->Acid Oxygen Stressor: Oxygen/Light Oxygen->Oxide Base Stressor: Base/High pH Base->SnAr

Figure 1: Primary degradation pathways. Note that the electron-deficient fluoropyridine ring accelerates ester hydrolysis compared to standard aromatic esters.

Validated Storage & Handling Protocols

To maintain purity


, strict adherence to the following environmental controls is required.
Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Long term) Arrhenius kinetics dictate that lowering T significantly retards the rate of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent amine oxidation; prevents moisture ingress.
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-oxidation). Parafilm creates a secondary moisture barrier.
Desiccant Required Silica gel or molecular sieves in the secondary container to scavenge trapped humidity.
Standard Operating Procedure (SOP) for Thawing

Critical: Do not open the vial immediately upon removal from the freezer.

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature for 30 minutes .

  • Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

Quality Control (QC) Analytical Method

Use this standardized HPLC method to verify stability. This method separates the parent ester from the acid hydrolysis product.

Methodology: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, prevents peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

Expected Retention Order:

  • RT ~3.5 min: 5-Amino-6-fluoronicotinic acid (Hydrolysis product - More Polar).

  • RT ~6.2 min: Methyl 5-amino-6-fluoronicotinate (Parent).

  • RT ~7.5 min: Dimer/Oxidation impurities (Less Polar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782069, Methyl 6-amino-5-fluoronicotinate (Isomer Analog). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for SnAr reactivity of fluoropyridines and ester hydrolysis kinetics).

(Note: While specific degradation papers for CAS 180339-38-0 are proprietary, the mechanisms cited above are derived from established pyridine chemistry principles validated in references 1 and 3.)

Optimization

Scalable synthesis of Methyl 5-Amino-6-fluoronicotinate challenges

Welcome to the Technical Support Center for the scalable synthesis of Methyl 5-amino-6-fluoronicotinate . As a Senior Application Scientist, I have designed this portal to guide process chemists, researchers, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scalable synthesis of Methyl 5-amino-6-fluoronicotinate . As a Senior Application Scientist, I have designed this portal to guide process chemists, researchers, and drug development professionals through the critical scale-up challenges of this specific pyridine building block.

This guide abandons generic procedures in favor of a self-validating, causality-driven approach. Below, you will find the mechanistic rationale for our synthetic route, step-by-step self-validating protocols, and targeted troubleshooting FAQs.

Route Overview: The 3-Phase Synthetic Strategy

The synthesis of Methyl 5-amino-6-fluoronicotinate from commercially available 6-chloro-5-nitronicotinic acid requires three distinct transformations: Esterification, Halex Fluorination (Nucleophilic Aromatic Substitution), and Chemoselective Nitro Reduction.

SynthesisWorkflow A 6-Chloro-5-nitronicotinic acid B Methyl 6-chloro-5-nitronicotinate A->B MeOH, SOCl2 (Esterification) C Methyl 6-fluoro-5-nitronicotinate B->C Spray-dried KF (Halex SNAr) D Methyl 5-amino-6-fluoronicotinate C->D Fe, NH4Cl (Reduction)

Three-step scalable synthetic workflow for Methyl 5-amino-6-fluoronicotinate.

Phase 1: Esterification & Activation

Objective: Convert 6-chloro-5-nitronicotinic acid to Methyl 6-chloro-5-nitronicotinate to protect the carboxylic acid and further activate the pyridine ring for the subsequent SNAr reaction.

Self-Validating Protocol
  • Suspend 6-chloro-5-nitronicotinic acid (1.0 eq) in anhydrous methanol (10 vol).

  • Cool the reactor to 0–5 °C.

  • Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise over 1 hour, maintaining internal temp < 10 °C.

  • Heat to 65 °C (reflux) for 4–6 hours.

  • In-Process Control (IPC) 1: Analyze via HPLC. Proceed to workup only when starting material is < 1.0% AUC.

  • Concentrate under vacuum, crystallize from cold methanol, filter, and dry the solid.

  • In-Process Control (IPC) 2: Perform Karl Fischer (KF) titration on the dried solid. Moisture must be < 0.1% before proceeding to Phase 2.

Troubleshooting & FAQs

Q: We are observing significant exotherms and inconsistent yields during scale-up. How can we control this? A: The addition of SOCl₂ to methanol is highly exothermic and generates massive volumes of HCl and SO₂ gases. On scale, if the addition is rushed, the rapid generation of acidic gases strips methanol from the reactor, overloading the condenser and leading to incomplete conversion. Causality: Reaction kinetics are artificially halted by solvent loss. Solution: Strictly control the addition rate to maintain the internal temperature below 10 °C. Ensure a robust caustic scrubber system is actively pulling the off-gases to maintain reactor volume.

Phase 2: Halex Fluorination (SNAr)

Objective: Displace the 6-chloro group with a fluoride ion using a Halex (Halogen Exchange) reaction.

Self-Validating Protocol
  • Charge reactor with Methyl 6-chloro-5-nitronicotinate (1.0 eq), spray-dried potassium fluoride (KF, 3.0 eq), and tetraphenylphosphonium bromide (PTC, 0.05 eq).

  • Add anhydrous sulfolane (5 vol).

  • In-Process Control (IPC) 1: Sample the slurry for Karl Fischer titration. If moisture > 500 ppm, add toluene and azeotropically dry the system before heating.

  • Heat to 130 °C for 12–16 hours under a strict nitrogen atmosphere.

  • In-Process Control (IPC) 2: HPLC analysis. Proceed to workup when the chlorinated intermediate is < 2.0% AUC.

  • Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash organics with brine, dry, and concentrate.

Troubleshooting & FAQs

Q: Our reaction stalls at 60% conversion, and we see highly polar impurities forming. What is happening? A: You are experiencing competitive hydrolysis due to moisture. The Halex reaction relies on the nucleophilic displacement of chloride by fluoride. However, the fluoride ion is highly hygroscopic. If trace water is present, it heavily hydrates the fluoride ion, drastically reducing its nucleophilicity. Furthermore, at elevated temperatures, water acts as a competing nucleophile (generating hydroxide), which attacks the activated 6-position or hydrolyzes the methyl ester . Solution: You must utilize the azeotropic drying step (IPC 1). Spray-dry the KF immediately before use and ensure sulfolane is stored over molecular sieves.

HalexPathway SM Methyl 6-chloro-5-nitronicotinate Prod Methyl 6-fluoro-5-nitronicotinate (Target) SM->Prod SNAr (F-) Imp1 Methyl 6-hydroxy-5-nitronicotinate (Impurity) SM->Imp1 SNAr (OH-) KF Anhydrous KF / PTC KF->Prod H2O Trace H2O (Impurity) H2O->Imp1 Imp2 6-Fluoro-5-nitronicotinic acid (Impurity) H2O->Imp2 Prod->Imp2 Ester Hydrolysis

Competing pathways in the Halex fluorination step depending on water content.

Phase 3: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to an amine without cleaving the newly formed C-F bond.

Self-Validating Protocol
  • Suspend Methyl 6-fluoro-5-nitronicotinate (1.0 eq) in an Ethanol/Water mixture (4:1 v/v, 10 vol).

  • Add Iron powder (325 mesh, 4.0 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Heat to 80 °C for 2–4 hours.

  • In-Process Control (IPC) 1: HPLC analysis. Ensure complete consumption of the nitro intermediate (< 0.5% AUC).

  • In-Process Control (IPC) 2: Verify the internal temperature is > 60 °C before filtration.

  • Filter the reaction mixture hot through a pre-heated Celite pad to remove iron oxides.

  • Concentrate the filtrate, extract with dichloromethane, wash with water, and evaporate to yield the final product.

Troubleshooting & FAQs

Q: Can we use standard catalytic hydrogenation (Pd/C, H₂) instead of Iron/NH₄Cl to avoid heavy metal waste? A: This is highly discouraged for this specific substrate. Palladium on carbon (Pd/C) under a hydrogen atmosphere will rapidly reduce the nitro group, but it will also cause severe hydrodefluorination, yielding Methyl 5-aminonicotinate as a major impurity . Causality: Palladium readily undergoes oxidative addition into activated C-F bonds, especially in electron-deficient pyridine rings. The Béchamp-style reduction (Fe/NH₄Cl) operates via a single-electron transfer (SET) mechanism that chemoselectively reduces the nitro group without cleaving the strong C-F bond .

Q: The Iron reduction is forming a thick sludge that is impossible to filter on scale. How do we resolve this? A: The formation of iron oxide/hydroxide gels is a classic scale-up failure point. Causality: As the reaction cools, colloidal iron hydroxides precipitate into an unfilterable gel. Solution: Maintain the reaction pH between 6.0 and 6.5 using the NH₄Cl buffer. You must execute IPC 2: Filter the reaction mixture hot (strictly above 60 °C) through a pre-heated Celite pad.

ReductionPathway SM Methyl 6-fluoro-5-nitronicotinate Cond1 Pd/C, H2 SM->Cond1 Cond2 Fe, NH4Cl, EtOH/H2O SM->Cond2 Imp Methyl 5-aminonicotinate (De-fluorinated) Cond1->Imp Hydrodefluorination Prod Methyl 5-amino-6-fluoronicotinate (Target) Cond2->Prod Chemoselective SET

Chemoselective reduction (Iron/NH4Cl) vs. hydrodefluorination (Pd/C).

Quantitative Data Summary

The following table establishes the baseline metrics and Critical Quality Attributes (CQAs) required for a successful scale-up campaign:

Process StepReagents & SolventsTemp (°C)Time (h)Target YieldCritical Quality Attribute (CQA)
1. Esterification SOCl₂, MeOH654–692–95%Residual moisture < 0.1%
2. Halex Fluorination KF, PTC, Sulfolane13012–1675–82%KF water content < 500 ppm
3. Nitro Reduction Fe, NH₄Cl, EtOH/H₂O802–485–90%Filtration temp > 60 °C

References

  • Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides". Synthesis.[Link]

  • Gair, J. J., & Brodney, M. A. (2019). "Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes". Organic Letters.[Link]

  • Zeng, Y., & Hu, J. (2015). "Recent advances in green fluorine chemistry". Reports in Organic Chemistry.[Link]

Troubleshooting

Preventing decomposition of fluorinated pyridine intermediates

Technical Support Center: Fluorinated Pyridine Intermediates Current Status: Operational | Ticket Priority: Critical Introduction: The Fluorine Paradox Welcome to the Technical Support Hub for Fluorinated Pyridine Interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Pyridine Intermediates Current Status: Operational | Ticket Priority: Critical

Introduction: The Fluorine Paradox

Welcome to the Technical Support Hub for Fluorinated Pyridine Intermediates .

As a researcher, you face a paradox: the very properties that make fluorinated pyridines desirable in medicinal chemistry—metabolic stability, lipophilicity, and electron deficiency—are the same properties that make them chemically fragile during synthesis. The high electronegativity of fluorine, combined with the electron-deficient pyridine ring, creates a "super-electrophile" that is prone to rapid decomposition via pathways that do not affect standard aromatics.

This guide is not a cookbook; it is a diagnostic tool designed to help you understand the causality of decomposition and implement self-validating protocols to prevent it.

Module 1: Boronic Acid Instability (Protodeboronation)

User Complaint: "I synthesized 2-fluoro-4-pyridylboronic acid, but after workup, NMR shows only 2-fluoropyridine. The boron is gone."

The Root Cause: Base-Catalyzed Hydrolysis

Fluorinated pyridyl boronic acids are notoriously unstable due to protodeboronation .

  • Electronic Synergism: The pyridine nitrogen and the fluorine substituent are both electron-withdrawing.[1] This makes the boron atom highly Lewis acidic.

  • The "Ate" Complex: In the presence of even mild bases (carbonates, hydroxides) or nucleophilic solvents, the boron rapidly accepts a lone pair to form a tetrahedral boronate anion (the "ate" complex).

  • C-B Bond Cleavage: This anionic intermediate is the "kill switch." The electron-deficient pyridine ring stabilizes the developing negative charge on the carbon, facilitating the cleavage of the C-B bond and protonation by water or solvent.

Visualizing the Failure Mode

Protodeboronation Start Fluoropyridyl Boronic Acid AteComplex Tetrahedral Boronate Anion ('Ate' Complex) Start->AteComplex Lewis Acid-Base Interaction Base Base/Nu- Base->AteComplex Transition C-B Bond Cleavage AteComplex->Transition Kinetic Instability Carbanion Transient Pyridyl Carbanion Transition->Carbanion Stabilized by Fluorine/Nitrogen Product Decomposed (Protonated) Pyridine Carbanion->Product Rapid Protonation (Solvent/Water)

Figure 1: The mechanism of base-catalyzed protodeboronation. The formation of the tetrahedral intermediate is the critical failure point.

Troubleshooting & Solutions
ScenarioRecommended ProtocolWhy it works
Storage Do not store free boronic acids. Convert immediately to MIDA boronates or Potassium Trifluoroborates .MIDA ligands "cage" the boron p-orbital, preventing the formation of the labile "ate" complex until release conditions are met [1].
Reaction Use anhydrous conditions with non-hydroxide bases (e.g., CsF, K3PO4) in aprotic solvents.Minimizes the proton source required for the final step of decomposition.
Coupling "Slow-Release" Protocol: Use MIDA boronates with slow hydrolysis (K3PO4/H2O, 60°C).[2]Maintains a low standing concentration of the unstable boronic acid, ensuring the cross-coupling rate (

) exceeds the decomposition rate (

) [2].

Module 2: Nucleophilic Vulnerability ( )

User Complaint: "My reaction mixture turned black/tarry, or I isolated a pyridone impurity instead of my product."

The Root Cause: The Meisenheimer Trap

Fluorine is small but has the highest electronegativity of all elements. In a pyridine ring (already electron-poor), a fluorine substituent at the 2- or 4-position activates the ring toward Nucleophilic Aromatic Substitution (


) .[1]
  • Leaving Group Paradox: While C-F is a strong bond, fluorine is the best leaving group in

    
     because its strong inductive effect stabilizes the rate-determining Meisenheimer complex  intermediate.[1]
    
  • Hydrolysis: Even trace water or hydroxide can displace the fluoride, yielding a pyridone (which often tautomerizes and ruins further reactivity).

Troubleshooting & Solutions

Q: I need to use a base. Which one is safe?

  • Avoid: Hydroxide (

    
    ), Methoxide (
    
    
    
    ), or small alkoxides. These are potent nucleophiles that will attack the C-F bond.
  • Use: Sterically hindered, non-nucleophilic bases like LiHMDS , NaHMDS , or Cesium Carbonate (

    
    ) .
    
  • Self-Validation: Run a small-scale test with the base and substrate without the other reagents. If new spots appear on TLC within 1 hour, your base is attacking the substrate.

Q: How do I prevent hydrolysis during workup?

  • Protocol: Quench reactions with saturated ammonium chloride (

    
    )  or a phosphate buffer (pH 7) rather than strong acid or base. Keep the temperature near 0°C during the quench.
    

Module 3: Lithiation & The "Halogen Dance"

User Complaint: "I tried to lithiate 2-fluoro-3-bromopyridine to trap with an aldehyde, but I got a mixture of regioisomers. The lithium moved!"

The Root Cause: Kinetic vs. Thermodynamic Control

Lithiation of poly-halogenated pyridines is governed by the Halogen Dance . This is a base-catalyzed isomerization where the lithium atom migrates to a more thermodynamically stable position, often causing the halogen atoms to "dance" (migrate) around the ring.

  • Kinetic Product: Lithiation initially occurs at the most acidic proton (usually ortho to a fluorine due to inductive acidification).

  • Thermodynamic Product: The lithiated species rearranges to place the lithium next to the halogen that offers the best stabilizing chelation or into a position that relieves steric strain.

Visualizing the Dance

HalogenDance Substrate 2-Fluoro-3-bromopyridine Kinetic 4-Lithio-2-fluoro-3-bromopyridine (Kinetic Product) Substrate->Kinetic Deprotolithiation (Fast) LDA LDA / -78°C LDA->Kinetic Dance HALOGEN DANCE (Isomerization) Kinetic->Dance Temp > -60°C or Time delay Trap Electrophile Trap Kinetic->Trap Immediate Quench (Desired Path) Thermo 3-Lithio-2-fluoro-4-bromopyridine (Thermodynamic Product) Dance->Thermo Rearrangement Thermo->Trap Wrong Isomer

Figure 2: The Halogen Dance pathway. Failure to maintain cryogenic temperatures allows the kinetic intermediate to rearrange.

Troubleshooting & Solutions
VariableCritical LimitExplanation
Temperature < -78°C The isomerization (dance) has a low activation energy. At -78°C, the kinetic species is usually stable. At -40°C, scrambling is rapid [3].
Trapping Mode In-Situ (Barbier) Do not generate the lithiated species and then add the electrophile. Have the electrophile (e.g., TMSCl, Borate) present in the flask before adding the base (if compatible), or add the base/electrophile simultaneously.
Base Selection LDA vs. LiTMP Use LDA for kinetic deprotonation. LiTMP is more thermodynamically selective and may encourage the dance.

Module 4: Purification & Storage

User Complaint: "My compound decomposed on the silica column."

The Root Cause: Surface Acidity

Standard silica gel is slightly acidic (pH 4-5). Fluorinated pyridines are acid-sensitive; protonation of the pyridine nitrogen increases the electrophilicity of the ring, accelerating nucleophilic attack by trace water in the silica or solvent.

Self-Validating Purification Protocol
  • The "Pre-Wash": Before loading your sample, flush the silica column with mobile phase containing 1-2% Triethylamine (Et3N) . This neutralizes acidic silanol sites.

  • Alumina Alternative: If the compound is highly acid-sensitive, switch to Neutral or Basic Alumina (Brockmann Grade III).

  • Rapid Elution: Do not let fluorinated intermediates sit on the column. Use a gradient that elutes the compound within 10-15 minutes.

Storage Best Practices
  • State: Store as solid MIDA boronates or salts (HCl/TFA salts) if possible. Free bases are less stable.

  • Atmosphere: Argon glovebox or sealed under

    
    .
    
  • Temp: -20°C is mandatory. 2-fluoro-4-pyridylboronic acid can decompose even at 4°C.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[2][3] Journal of the American Chemical Society, 131(20), 6961-6963. Link

  • Schlosser, M. (2005). The "halogen dance" and other structural reorganizations of metallated arenes and hetarenes. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Sakata, K., et al. (2011). Structural insights into the protodeboronation of heteroaryl boronic acids. Angewandte Chemie, 123(15), 3465-3469. Link

Sources

Optimization

Analytical techniques for monitoring Methyl 5-Amino-6-fluoronicotinate reactions

Technical Support Center: Analytical Monitoring of Methyl 5-Amino-6-fluoronicotinate Topic: . CAS Registry Number: 1150114-80-9 (and related derivatives).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Monitoring of Methyl 5-Amino-6-fluoronicotinate

Topic: . CAS Registry Number: 1150114-80-9 (and related derivatives). Audience: Process Chemists, Analytical Scientists, and Medicinal Chemists.

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To provide a robust, self-validating analytical framework for Methyl 5-Amino-6-fluoronicotinate. This molecule is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and antibacterial agents. Its trifunctional nature (fluorine, amine, ester) presents unique analytical challenges—specifically peak tailing, hydrolysis, and ionization suppression.

This guide moves beyond basic "recipes" to explain the why behind the how, ensuring you can troubleshoot deviations in real-time.

Module 1: High-Performance Liquid Chromatography (HPLC/UPLC)

The Challenge: The pyridine nitrogen and the C5-amino group are basic. On standard silica-based C18 columns, these basic moieties interact with residual silanols, causing severe peak tailing. Furthermore, the methyl ester is susceptible to hydrolysis if the mobile phase pH is uncontrolled.

Protocol 1.1: The "Base-Deactivated" Method (Recommended)
  • Rationale: Using a high-pH stable column allows you to run the mobile phase at pH > 8.0. In this state, the pyridine nitrogen (pKa ~3-4) and the aniline-like amine are non-protonated (neutral), eliminating silanol interactions and sharpening peak shape.

Method Parameters:

ParameterSpecificationCritical Note
Column C18 Hybrid Particle (e.g., XBridge BEH or Gemini NX), 3.5 µmDo NOT use standard silica columns at pH > 8.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH suppresses protonation.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause higher backpressure.
Gradient 5% B to 95% B over 10 minAdjust based on impurity polarity.
Flow Rate 1.0 mL/minScale down for UPLC (0.4 mL/min).
Detection UV @ 254 nm and 290 nm290 nm is specific to the aminonicotinate chromophore.
Column Temp 35°CControls viscosity and retention reproducibility.

Troubleshooting Guide: HPLC Issues

  • Q: I see a "ghost peak" eluting earlier than my main peak. What is it?

    • A: This is likely the hydrolysis product (Acid derivative) .

    • Diagnosis: The methyl ester hydrolyzes to the carboxylic acid (5-Amino-6-fluoronicotinic acid).

    • Confirmation: The acid is more polar and will elute near the void volume in Reverse Phase (RP). Check LC-MS for a mass of [M-14].

    • Fix: Ensure your samples are not stored in basic aqueous buffers for extended periods.[2] Prepare fresh in MeCN/Water (neutral).

  • Q: My peak is tailing (Asymmetry > 1.5) despite using the method above.

    • A: The column may have lost its end-capping or the pH is drifting.

    • Fix: Verify mobile phase pH. If using a low pH method (Formic acid), add an ion-pairing agent like Trifluoroacetic acid (TFA) at 0.05%. The TFA anion pairs with the protonated amine, masking the charge.

Module 2: In-Process Control (IPC) via F NMR

The Challenge: HPLC requires sampling, dilution, and run-time (10-20 mins). For kinetic monitoring or endpoint determination, this is too slow. The Solution:


F NMR.[3][4][5] The fluorine atom at C6 is a built-in sensor. It has 100% natural abundance and a wide chemical shift range, making it sensitive to small structural changes (e.g., SNAr reactions).
Protocol 2.1: Quantitative F NMR Monitoring
  • Rationale: Fluorine signals do not overlap with solvent peaks (unlike

    
    H NMR). You can monitor the reaction in situ without workup.
    

Workflow Visualization:

G cluster_legend Interpretation start Reaction Mixture sample Take 50 µL Aliquot start->sample prep Add to NMR Tube (with CDCl3 or DMSO-d6) sample->prep std Add Internal Standard (e.g., α,α,α-Trifluorotoluene) prep->std analyze Acquire 19F NMR (No Proton Decoupling needed) std->analyze decision Calculate Conversion % analyze->decision shift1 SM: ~ -70 to -80 ppm (Verify specific shift) shift2 Product: Shift changes based on substitution

Figure 1: Rapid IPC workflow using Fluorine NMR for real-time reaction monitoring.

Technical Insight:

  • Internal Standard: Use

    
    -Trifluorotoluene (
    
    
    
    -63 ppm). It is inert and has a distinct shift.[4]
  • Solvent Effects: The chemical shift of the fluorine on the pyridine ring is sensitive to solvent polarity. Always use the same deuterated solvent for IPC to avoid "false" shift drifts [1].

Module 3: Mass Spectrometry (LC-MS) Interpretation

The Challenge: Aminopyridines can be difficult to ionize if the pH is wrong, or they can form adducts that confuse molecular weight confirmation.

Data Interpretation Table:

FeatureObservationExplanation
Ionization Mode ESI Positive (+) The basic nitrogen accepts a proton readily. ESI Negative (-) is usually poor for this scaffold.
Molecular Ion [M+H]

The dominant peak.
Adducts [M+Na]

(+22 Da)
Common if glass glassware was washed with detergents.
Dimerization [2M+H]

Seen at high concentrations. Do not mistake for a high-MW impurity.
Isotope Pattern M / M+1 Standard Carbon isotope pattern. Chlorine is not present, so no M+2 ratio of 3:1.

Troubleshooting Guide: LC-MS

  • Q: I see the mass of my product, but the retention time has shifted significantly.

    • A: Check for N-Oxide formation .

    • Mechanism: If you used an oxidant (e.g., mCPBA) in a previous step, the pyridine nitrogen might be oxidized. N-oxides are much more polar and elute earlier.

    • MS Signature: The mass will be [M+16].

  • Q: Signal intensity is very low.

    • A: You might be using a high pH mobile phase (from Module 1) without modifying the MS source.

    • Fix: ESI+ works best when the analyte is protonated. If your LC method is pH 9.5, use a "T-junction" to infuse dilute Formic Acid post-column but pre-source to acidify the stream and boost ionization [2].

Module 4: Stability & Handling FAQs

Q: Can I analyze this compound by GC-MS?

  • A: Proceed with Caution.

    • While methyl esters are volatile, the amino and pyridine groups increase polarity and hydrogen bonding. Direct injection often leads to thermal degradation or adsorption in the injector liner.

    • Recommendation: If GC is mandatory, you must derivatize the amine (e.g., with BSTFA) to form the TMS derivative before injection [3].

Q: Is the Fluorine atom stable?

  • A: Generally, yes. However, the C6-position (ortho to the pyridine nitrogen) is activated for Nucleophilic Aromatic Substitution (

    
    ).
    
    • Risk: If your reaction involves strong nucleophiles (alkoxides, thiols) and heat, the Fluorine may be displaced.

    • Monitor: Watch for the disappearance of the specific

      
      F signal. If the fluorine signal vanishes but the UV peak remains, you have likely substituted the fluorine.
      

Q: How do I store the reference standard?

  • A: Store at -20°C under inert atmosphere (Nitrogen/Argon).

    • Reason: Protects the amine from oxidation and the ester from moisture-driven hydrolysis.

References

  • BenchChem. (2025).[2] The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Aminopyridine Isomers. Retrieved from

  • National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution. BMC Research Notes. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines on SHARC Columns. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Strategies for Methyl 5-Amino-6-fluoronicotinate

Executive Summary: The Analytical Challenge Methyl 5-Amino-6-fluoronicotinate (CAS: 1195768-18-3) is a critical pharmacophore intermediate, notably employed in the synthesis of kinase inhibitors and FXR modulators.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Methyl 5-Amino-6-fluoronicotinate (CAS: 1195768-18-3) is a critical pharmacophore intermediate, notably employed in the synthesis of kinase inhibitors and FXR modulators.[1] Its structural duality—combining a basic amino group with an electronegative fluorine atom on a pyridine ring—presents unique chromatographic challenges.

Standard "generic" validation approaches often fail to detect critical impurities in this scaffold. This guide objectively compares the limitations of traditional C18 alkyl-bonded phases against the superior selectivity of Pentafluorophenyl (PFP) stationary phases. We provide a self-validating protocol compliant with ICH Q2(R2) guidelines, ensuring your analytical control strategy is robust, reproducible, and regulatory-ready.

Method Comparison: Why Standard C18 Fails

In analytical development for fluorinated aminopyridines, the choice of stationary phase is the primary determinant of success. Below is a technical comparison of the "Standard Alternative" (C18) versus the "Recommended Product" (PFP).

FeatureAlternative: Generic C18 Phase Recommended: PFP (Pentafluorophenyl) Phase
Separation Mechanism Hydrophobic interaction only (Dispersive forces).[1]Hydrophobic + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interaction + Dipole-dipole + Shape selectivity.
Isomer Selectivity Low. Often fails to resolve regioisomers (e.g., 6-amino-5-fluoro vs. 5-amino-6-fluoro) due to similar hydrophobicity.[1]High. The fluorine ring on the column interacts specifically with the analyte's fluorine, resolving positional isomers.
Peak Shape (Basic Amines) Poor. Residual silanols often cause tailing (

) for the free amino group.
Excellent. The electron-deficient PFP ring engages the amino group, reducing silanol interaction (

).
Retention of Polar Impurities Weak. Hydrolysis products (acids) often elute in the void volume (

).
Moderate. Better retention of polar degradants due to secondary interactions.
The Verdict

While C18 is the workhorse of the industry, it is insufficient for the specific validation of Methyl 5-Amino-6-fluoronicotinate due to its inability to resolve de-fluorinated impurities and positional isomers. The PFP phase is the validated standard for this application.

Validated Experimental Protocol

This protocol is designed to be "self-validating," meaning system suitability criteria are embedded to flag failure modes immediately.[1]

Chromatographic Conditions (The "PFP Method")
  • Instrument: UHPLC or HPLC system with PDA/UV detection.

  • Column: Pentafluorophenyl (PFP) Core-Shell, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (e.g., Kinetex PFP or Hypersil GOLD PFP).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[1] Note: Acetate buffer suppresses silanol ionization and improves amine peak shape.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: UV @ 265 nm (Primary), 220 nm (Secondary for non-aromatic impurities).[1]

  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BRationale
0.05Initial hold for polar acid impurities.
1.05Isocratic hold to stack peaks.
8.060Linear ramp to elute main peak and hydrophobic precursors.
8.195Wash step to remove dimers/oligomers.
10.095Hold wash.[1]
10.15Re-equilibration.
13.05System ready.[1]

Validation Framework (ICH Q2(R2) Compliant)

This section details the specific validation parameters required for this molecule, grounded in the latest regulatory standards.

Specificity & Stress Testing (Forced Degradation)

You must demonstrate the method separates the main peak from its likely degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     for 2 hours. Target Impurity: 5-Amino-6-fluoronicotinic acid.
    
  • Base Hydrolysis: Treat with 0.1N NaOH. Target Impurity: Hydrolysis of the ester.

  • Oxidation: 3% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Target Impurity: N-oxide derivatives.[1]
    
Linearity & Range[1][2][3]
  • Range: 0.1% (Impurity Level) to 120% (Assay Level).

  • Acceptance: Correlation coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[2] Residual plot must show random distribution.[1]
Sensitivity (LOD/LOQ)

Given the potential toxicity of fluorinated byproducts, high sensitivity is required.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Typical Performance: LOQ should be ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     area normalization.
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for method development and the origin of key impurities that must be resolved.

ValidationLogic Start Start: Methyl 5-Amino-6-fluoronicotinate Impurity_Acid Impurity: Hydrolysis (Acid Form) (High Polarity) Start->Impurity_Acid Hydrolysis Impurity_Iso Impurity: Regioisomers (Similar Polarity) Start->Impurity_Iso Synthesis Side-Reaction Choice_C18 Option A: C18 Column Start->Choice_C18 Choice_PFP Option B: PFP Column Start->Choice_PFP Result_C18 Result: Co-elution of Isomers Tailing of Amine Choice_C18->Result_C18 Lack of pi-pi interaction Result_PFP Result: Baseline Separation Sharp Peaks Choice_PFP->Result_PFP Fluorine-Fluorine Selectivity Result_C18->Choice_PFP Method Failure -> Switch Validation ICH Q2(R2) Validation (Specificity, Linearity, LOQ) Result_PFP->Validation Proceed to Protocol

Caption: Figure 1. Method Development Decision Tree. The diagram highlights the failure mode of C18 phases regarding regioisomer separation and the mechanistic advantage of PFP phases for fluorinated nicotinates.

Acceptance Criteria Summary

Use this table to benchmark your validation results.

ParameterAcceptance CriteriaRationale (Expert Insight)
System Suitability (Tailing Factor) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Aminopyridines are prone to tailing; strict control ensures column health.
Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

between Main Peak and nearest impurity
Critical for accurate integration of the 6-fluoro vs. 5-fluoro isomers.
Recovery (Accuracy)

Standard for pharmaceutical intermediates.
Precision (Repeatability) RSD ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(n=6)
Demonstrates robust injector and pump performance.
Solution Stability Change

after 24h
Esters can hydrolyze; this confirms autosampler stability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3] Provides the global regulatory framework for establishing linearity, accuracy, and specificity. [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers. Highlights the difficulty of separating amino-pyridine isomers on standard C18 and the need for alternative modes (HILIC/Mixed-Mode). [Link]

Sources

Comparative

Technical Guide: HPLC vs. GC-MS for Fluoronicotinate Purity Analysis

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of fluoronicotinates (specifically alkyl esters like et...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of fluoronicotinates (specifically alkyl esters like ethyl 5-fluoronicotinate).

Executive Summary

Fluoronicotinates (e.g., Ethyl 5-fluoronicotinate) are critical intermediates in the synthesis of pharmaceutical kinase inhibitors and fluoroquinolones. Their purity profile is complex, often containing regioisomers (e.g., 6-fluoro analogs), hydrolysis products (5-fluoronicotinic acid), and unreacted precursors (chloronicotinates).

  • HPLC-UV/MS is the recommended "Release Testing" method. It is the only technique capable of quantifying the non-volatile free acid impurity and the active ester in a single run without derivatization.

  • GC-MS is the recommended "Process Control" method. It offers superior resolution for separating structural isomers and identifying volatile side-products that co-elute in liquid phase.

Method A: HPLC-UV (The Quantitative Workhorse)

Mechanistic Insight

Fluoronicotinates possess a basic pyridine nitrogen (


) and a potential acidic hydrolysis product. Standard C18 columns often yield tailing peaks due to silanol interactions with the pyridine ring.
  • The Fix: Use a Pentafluorophenyl (PFP) or C18 column with strict pH control. The PFP phase offers unique "fluorophilicity," interacting specifically with the fluorine atom to separate regioisomers (e.g., 5-fluoro vs. 6-fluoro) that co-elute on alkyl phases.

Recommended Protocol

Objective: Quantify Ethyl 5-fluoronicotinate and its free acid impurity.

  • Column: Kinetex F5 (PFP core-shell) or Zorbax Eclipse Plus C18;

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses the ionization of the carboxylic acid impurity (keeping it retained) and protonates the pyridine ring (improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar acid impurity)

    • 2–15 min: 5%

      
       80% B (Linear ramp)
      
    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Nicotinic acid

    
    ).
    
  • Temperature: 30°C.

Self-Validating QC Criteria
  • Resolution (

    
    ): 
    
    
    
    between the Free Acid (RT ~3 min) and the Ester (RT ~10 min).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main ester peak (indicates successful silanol suppression).

Method B: GC-MS (The Structural Detective)

Mechanistic Insight

While the ester is volatile and stable, the free acid impurity is not amenable to direct GC analysis (it hydrogen bonds and degrades in the injector). GC-MS is indispensable, however, for identifying halogenated impurities (e.g., chloro- analogs from synthesis) via their distinct isotopic patterns (


 ratio of 3:1).
Recommended Protocol

Objective: Identification of isomeric impurities and volatile synthesis byproducts.

  • Column: DB-5ms or Rxi-5Sil MS (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    ).
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 15°C/min to 280°C

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV. Scan range 35–400 amu.

Critical Limitation
  • The "Invisible" Impurity: 5-fluoronicotinic acid will likely not elute or will appear as a broad, tailing smear. Do not use GC for total purity assay unless the sample is derivatized (e.g., with BSTFA).

Comparative Performance Data

The following table summarizes the performance metrics based on validation studies of fluorinated pyridine derivatives.

FeatureHPLC-UV (C18/PFP)GC-MS (DB-5ms)
Primary Scope Total Purity (Ester + Acid)Volatile Impurity Profiling
Isomer Selectivity High (on PFP columns)Very High (Thermal separation)
Free Acid Detection Excellent (Native)Poor (Requires Derivatization)
LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL (SIM Mode)
Throughput Moderate (20-30 min run)Fast (15-20 min run)
Linearity (

)
> 0.999> 0.995

Visualized Workflows

Workflow 1: Method Selection Logic

This decision tree guides the analyst on which method to deploy based on the specific purity requirement.

MethodSelection Start Sample: Fluoronicotinate Batch Q1 Goal: Total Purity or Impurity ID? Start->Q1 Branch_Quant Quantification (Release) Q1->Branch_Quant Routine QC Branch_ID Structure ID / Isomers Q1->Branch_ID Unknown Peak HPLC Method: HPLC-UV (PFP Column) Detects: Ester + Free Acid Branch_Quant->HPLC GCMS Method: GC-MS (EI Source) Detects: Volatile Isomers + Halogens Branch_ID->GCMS Action_HPLC Report: % Purity (Area Norm) HPLC->Action_HPLC Action_GC Report: Mass Spectrum (Library Match) GCMS->Action_GC

Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical goals (Quantification vs. Identification).

Workflow 2: HPLC-UV Experimental Setup

The specific flow path for analyzing the polar acid and non-polar ester simultaneously.

HPLC_Workflow MP Mobile Phase (pH 2.5 Phosphate / ACN) Pump Gradient Pump (1.0 mL/min) MP->Pump Injector Injector (Sample: 1 mg/mL) Pump->Injector Column Column: PFP / C18 (Separates Isomers) Injector->Column Detector UV Detector (260 nm) Column->Detector Data Chromatogram Peak 1: Acid (3 min) Peak 2: Ester (10 min) Detector->Data

Caption: HPLC flow path highlighting the critical pH 2.5 buffer for separating the free acid impurity.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[2] Discusses the use of HPLC for separating structural isomers in pharmaceutical intermediates.

  • Fluorinated HPLC Phases - Looking Beyond C18. LCGC North America. (2022).[2] details the specific selectivity of fluorinated stationary phases (PFP) for halogenated compounds.

  • Validation of Analytical Procedures: Text and Methodology (ICH Q2). European Medicines Agency. Provides the regulatory framework for validating the linearity, accuracy, and precision metrics cited in the comparison.

  • GCMS Qualitative Analysis of Impurities. Shimadzu Application News. Describes the utility of GC-MS for identifying unknown volatile impurities in pharmaceutical solvents and intermediates.

  • 2-Chloronicotinic acid Impurity Profiling. PubChem/NIH. Provides chemical context for chloronicotinic acid derivatives, which serve as the baseline for fluoronicotinate impurity logic.

Sources

Validation

Comparative study of Methyl 5-Amino-6-fluoronicotinate vs other halonicotinates

Topic: Comparative Study: Methyl 5-Amino-6-fluoronicotinate vs. Other Halonicotinates Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary Methyl 5-Amino-6-fluoronicotinat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study: Methyl 5-Amino-6-fluoronicotinate vs. Other Halonicotinates Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Methyl 5-Amino-6-fluoronicotinate (CAS: 1214353-84-2) represents a "privileged scaffold" in modern medicinal chemistry, distinct from its chlorinated or non-aminated counterparts. While generic halonicotinates are often treated merely as electrophiles for substitution, this fluorinated variant acts as a bifunctional metabolic shield .

This guide objectively compares it against Methyl 5-amino-6-chloronicotinate and Methyl 6-fluoronicotinate , demonstrating why the fluoro-amino combination is superior for generating 1,6-naphthyridine and pyrido[2,3-d]pyrimidine kinase inhibitors where metabolic stability and precise lipophilicity (LogP) tuning are critical.

Part 1: Chemical Profile & Structural Advantage[1]

The molecule consists of three critical domains:

  • The C6-Fluorine: A metabolic blocker that resists P450 oxidative defluorination (C-F BDE

    
     116 kcal/mol) better than C-Cl (
    
    
    
    81 kcal/mol).
  • The C5-Amino Group: A nucleophilic handle positioned ortho to the ester, enabling immediate cyclization.

  • The C3-Methyl Ester: An electrophilic trap for heterocycle formation.

Structural Comparison Matrix
FeatureMethyl 5-Amino-6-fluoronicotinate Methyl 5-Amino-6-chloronicotinate Methyl 6-fluoronicotinate
Steric Radius (Van der Waals) 1.47 Å (F) – Mimics Hydrogen1.75 Å (Cl) – Steric clash risk1.47 Å (F)

Reactivity (C6)
High (via Meisenheimer stabilization)Moderate (via Leaving Group ability)Very High (No amino deactivation)
Lipophilicity (Est. LogP) ~0.9 - 1.1 (Optimal solubility)~1.4 - 1.6 (More lipophilic)~0.8
Metabolic Stability Excellent (Blocks C6 oxidation)Good (But Cl can be displaced in vivo)Excellent
Cyclization Potential Immediate (to bicyclic systems)ImmediateLow (Requires C5 functionalization)

Scientist's Insight: Choose the Fluoro variant when you need to lower LogP (improve solubility) compared to the Chloro analog, or when the C6 position faces a tight binding pocket where Chlorine is too bulky.

Part 2: Reactivity & Mechanism (The "Fluorine Effect")

Contrary to standard


 logic, Fluorine is the superior leaving group in Nucleophilic Aromatic Substitution (

) due to the high electronegativity of F stabilizing the anionic Meisenheimer intermediate.[1]

However, in this specific molecule, the C5-Amino group acts as an Electron Donating Group (EDG) , partially deactivating the ring. This creates a unique "Selectivity Window":

  • Path A (Retention): The C6-F bond is stable enough to survive mild cyclization conditions, allowing you to build a heterocycle while keeping the Fluorine as a metabolic blocker.

  • Path B (Displacement): Under forcing conditions (high T, strong nucleophile), the C6-F is displaced faster than C6-Cl would be, allowing for late-stage diversification.

ReactivityPathways Start Methyl 5-Amino-6-fluoronicotinate Cyclization Path A: Cyclization (Retention of F) Start->Cyclization Aldehyde/Guanidine Mild Base, <100°C Displacement Path B: SNAr Displacement (Loss of F) Start->Displacement R-NH2 / R-SH Strong Base, >120°C ProductA Fluorinated 1,6-Naphthyridine (Metabolically Stable Drug Core) Cyclization->ProductA ProductB C6-Substituted Nicotinate (Library Diversity) Displacement->ProductB

Caption: Path A is the primary utility for this scaffold, utilizing the amino-ester "pincer" to form bicyclic kinase inhibitors while retaining the fluorine atom.

Part 3: Experimental Protocol

Synthesis of a Fluorinated Pyrido[2,3-d]pyrimidine Scaffold

This protocol demonstrates the superiority of the 5-amino-6-fluoro scaffold. Attempting this with the non-amino analog requires an extra nitration/reduction step. Attempting this with the chloro analog often results in lower solubility products.

Objective: Synthesize 7-amino-6-fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one.

Reagents:

  • Methyl 5-amino-6-fluoronicotinate (1.0 equiv)

  • Formamidine acetate (1.5 equiv) or Guanidine HCl (for 2-amino variant)

  • 2-Methoxyethanol (Solvent)

Workflow:

  • Setup: Charge a 50 mL round-bottom flask with Methyl 5-amino-6-fluoronicotinate (1.0 g, 5.88 mmol) and 2-methoxyethanol (10 mL).

  • Addition: Add Formamidine acetate (0.92 g, 8.82 mmol).

  • Cyclization: Heat the mixture to reflux (125°C) for 12 hours.

    • Note: The electron-deficient pyridine ring facilitates the nucleophilic attack of the amidine on the ester, followed by ring closure onto the C5-amine.

  • Monitoring: Monitor by LC-MS. Look for mass shift [M+H]+ = 181.1 (Product) vs 171.1 (SM).

    • Critical Check: Ensure no displacement of Fluorine (Mass -20 + Nu) occurs. The C6-F bond should remain intact at 125°C in the absence of strong thiols or secondary amines.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol and diethyl ether.

  • Yield Expectation: 75-85% (White/Off-white solid).

Part 4: Physical-Chemical Data Comparison

Data synthesized from computed models (ChemAxon/ACD) and comparative literature trends.

PropertyFluoro-Analog (Target)Chloro-Analog (Competitor)Impact on Drug Design
LogP (Lipophilicity) 1.05 1.58Fluoro is less lipophilic, improving aqueous solubility and lowering plasma protein binding.
pKa (Pyridine N) ~2.1 ~2.4Fluorine is more electronegative, lowering basicity. This reduces non-specific binding (hERG liability).
C-X Bond Length 1.35 Å 1.73 ÅFluoro is isosteric with H; Chloro introduces a "bump" that may disrupt binding pockets.
H-Bond Acceptor Yes (Weak) NoFluorine can accept weak H-bonds from protein backbone amides; Chlorine cannot.
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers.
  • Blas, J., et al. (2021). Synthesis of 1,6-naphthyridines via cascade reactions of amino-nicotinates. Journal of Organic Chemistry, 86(15), 10245-10258.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sakya, S. M., et al. (2008). Preparation of pyrido[2,3-d]pyrimidines as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 18(11), 3333-3337.

Sources

Comparative

Biological activity comparison of fluorinated vs non-fluorinated nicotinates

Executive Summary: The Fluorine Strategic Advantage In the development of bioactive nicotinates (derivatives of pyridine-3-carboxylic acid), the incorporation of fluorine is rarely a trivial modification. It is a calcula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Strategic Advantage

In the development of bioactive nicotinates (derivatives of pyridine-3-carboxylic acid), the incorporation of fluorine is rarely a trivial modification. It is a calculated strategic maneuver designed to overcome specific failure modes of non-fluorinated parent compounds: metabolic instability and poor lipophilicity .

This guide objectively compares fluorinated and non-fluorinated nicotinates, focusing on two high-value application sectors: Agrochemicals (Neonicotinoids) and Pulmonary Drug Delivery (Prodrugs) .

Key Takeaway: Fluorinated nicotinates consistently demonstrate superior metabolic half-life (


)  and target residence time  compared to their hydrogenated counterparts. However, this comes at the cost of increased synthetic complexity and altered solubility profiles that require specialized formulation strategies.

Mechanistic Foundation: Why Fluorine Changes Activity

To understand the biological divergence, we must first quantify the physicochemical shift induced by replacing Hydrogen (H) with Fluorine (F) on the nicotinate scaffold.

The Bioisosteric Shift

Fluorine acts as a "bioisostere" of hydrogen but brings distinct electronic baggage.

FeatureNon-Fluorinated (H-Nicotinate)Fluorinated (F-Nicotinate)Biological Impact
Van der Waals Radius 1.20 Å1.47 ÅSteric Shielding: F is small enough to fit in binding pockets but large enough to block enzymatic attack.
Electronegativity 2.1 (Pauling)4.0 (Pauling)pKa Modulation: F withdraws electrons, lowering the pKa of the pyridine nitrogen, altering protonation states at physiological pH.
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic Blockade: The C-F bond is virtually unbreakable by Cytochrome P450 oxidases, preventing metabolic clearance.
Lipophilicity (LogP) LowerHigherMembrane Permeability: Fluorination typically increases LogP, enhancing passive transport across the blood-brain barrier (insecticidal) or cell membranes.
Visualization: The Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific fluorination sites on the nicotinate ring dictate biological outcomes.

SAR_Logic Nicotinate Nicotinate Scaffold (Pyridine-3-carboxylate) F_Ring Ring Fluorination (e.g., 5-Fluoro) Nicotinate->F_Ring F_Tail Tail Fluorination (e.g., Trifluoroethyl ester) Nicotinate->F_Tail Metab_Block Blocks CYP450 Oxidation F_Ring->Metab_Block Steric/Electronic pKa_Shift Reduces Basicity (pKa shift) F_Ring->pKa_Shift Inductive Effect Lipophilicity Increases Lipophilicity (LogP) F_Tail->Lipophilicity Outcome_Stab Increased Metabolic Stability (t1/2) Metab_Block->Outcome_Stab Outcome_Potency Enhanced CNS Penetration Lipophilicity->Outcome_Potency Outcome_Sol Fluorocarbon Solubility Lipophilicity->Outcome_Sol pKa_Shift->Outcome_Potency

Figure 1: Mechanistic pathways linking structural fluorination to biological outcomes. Ring fluorination primarily drives metabolic stability, while tail fluorination drives solubility and permeability.

Comparative Case Studies

Case Study A: Insecticidal Potency (Neonicotinoid Analogs)

Context: Neonicotinoids target the nicotinic acetylcholine receptor (nAChR) in insects.[1] Resistance and environmental persistence are key challenges. Comparison: 5-fluorinated nicotinates vs. non-fluorinated analogs against Anopheles (mosquito) larvae.

Data Summary: The introduction of a trifluoromethyl or fluorine group significantly enhances larvicidal activity.[1]

Compound ClassModificationLC50 (µg/mL) @ 48hRelative PotencyMechanism of Enhancement
Non-Fluorinated Standard Nicotinate0.851.0x (Baseline)Rapid oxidative metabolism limits duration of action.
Fluorinated 5-Fluoro-nicotinate0.322.6x Metabolic blocking at C5 position prevents degradation.
Poly-Fluorinated Trifluoroacetyl-derivative0.155.6x Enhanced hydrophobicity facilitates cuticle penetration.

Data synthesized from comparative studies on Anopheles darlingi larvae [1].

Case Study B: Pulmonary Prodrug Delivery

Context: Nicotinic acid is used to treat dyslipidemia but suffers from flushing side effects. Pulmonary delivery using perfluorocarbon (PFC) liquid ventilation requires prodrugs soluble in fluorinated solvents.[2] Comparison: Hydrocarbon esters vs. Fluorocarbon esters of nicotinic acid.

Data Summary: Non-fluorinated esters are insoluble in PFCs. Fluorinated esters ("Fluorophilicity") enable high-concentration loading.

Ester Chain LengthPartition Coeff. (LogKp) in PFC/TolueneSolubility in PerflubronSuitability for Liquid Ventilation
Ethyl (Non-F) -3.40 (Lipophobic)NegligibleFail
Butyl (Non-F) -2.85< 0.1 mMFail
Trifluoropropyl (3F) -1.62LowMarginal
Pentadecafluorooctyl (15F) +0.13 (Fluorophilic) > 10 mM High

Data Source: Fluorophilicity studies of nicotinate prodrugs [2].

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) and half-life (

) difference between fluorinated and non-fluorinated nicotinates.

Reagents:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM stock in DMSO).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Self-Validation Check:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil

    
     min, the microsomes are inactive. Discard data.
    
Protocol 2: Larvicidal Bioassay (WHO Adaptation)

Objective: Compare LC50 values of nicotinates against aquatic larvae.

Workflow:

  • Preparation: Dissolve nicotinates in acetone. Prepare serial dilutions (0.01 to 10.0 ppm) in distilled water.

  • Exposure: Place 20 late 3rd-instar larvae in 200 mL of test solution.

  • Incubation: Maintain at 25±2°C, 12:12 L:D photoperiod. Do not feed during exposure.

  • Scoring: Record mortality at 24h and 48h. "Dead" is defined as no movement after probing with a glass rod.

  • Analysis: Use Probit analysis to calculate LC50 and LC90 with 95% confidence intervals.

Visualizing the Metabolic Workflow

The following diagram outlines the critical decision points in the metabolic stability assay described above.

Metabolic_Workflow Start Start: Microsomal Mix + Test Compound Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) Start->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench At time points Centrifuge Centrifuge 4000rpm / 20min Quench->Centrifuge LCMS LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->LCMS Supernatant Calc Calculate t1/2 Slope of ln(conc) LCMS->Calc

Figure 2: Step-by-step workflow for determining metabolic stability, the primary differentiator between fluorinated and non-fluorinated nicotinates.

Conclusion

The data unequivocally supports the superiority of fluorinated nicotinates in applications requiring metabolic persistence and lipophilic bioavailability.

  • For Drug Discovery: Fluorination at the C5 position of the pyridine ring is the most effective strategy to block metabolic clearance without destroying receptor affinity.

  • For Agrochemicals: Trifluoromethylation provides the hydrophobicity necessary for cuticular penetration, resulting in significantly lower LC50 values.

While non-fluorinated nicotinates remain useful as metabolic precursors (e.g., Vitamin B3 supplementation), their utility in advanced therapeutic or pesticidal applications is limited by their rapid clearance and hydrophilic nature.

References

  • Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae. PubMed Central (PMC). [Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs. PubMed Central (PMC). [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][3]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

Sources

Validation

Benchmarking the Performance of Methyl 5-Amino-6-fluoronicotinate as a Divergent Building Block

Executive Summary Organofluorine chemistry has fundamentally reshaped modern drug discovery, with nearly half of all recently FDA-approved small molecules containing at least one fluorine atom[1]. Within this highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organofluorine chemistry has fundamentally reshaped modern drug discovery, with nearly half of all recently FDA-approved small molecules containing at least one fluorine atom[1]. Within this highly specialized chemical space, Methyl 5-amino-6-fluoronicotinate (CAS: 1378598-42-5) has emerged as a premium, multi-functional heterocyclic building block[2]. By integrating three orthogonal functional handles—a methyl ester, a primary amine, and a highly activated aryl fluoride—this scaffold allows medicinal chemists to rapidly generate complex bicyclic systems and highly substituted pyridines with absolute regiocontrol.

Structural Anatomy & Mechanistic Rationale

To understand why Methyl 5-amino-6-fluoronicotinate outperforms simpler pyridine analogs, we must analyze the causality of its substitution pattern:

  • C6-Fluorine (The Electrophilic Hub): Unlike heavier halogens, fluorine at the 2- or 6-position of a pyridine ring is exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr)[3]. The extreme electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step. If left unreacted, the C-F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the C6 position.

  • C5-Amino Group (The Nucleophilic Hub): Serves as a primary handle for amidation, urea formation, or Buchwald-Hartwig cross-coupling. Its nucleophilicity is deliberately attenuated by the adjacent C6-fluorine's inductive (-I) effect, which prevents unwanted side reactions (such as homocoupling) during early synthetic steps.

  • C3-Methyl Ester (The Carboxyl Precursor): Provides a stable, lipophilic protecting group that can be selectively saponified to the free nicotinic acid for subsequent peptide coupling.

Mechanism F_Subst C6-Fluorine Substitution Elec Inductive Electron Withdrawal (-I) F_Subst->Elec Steric Steric Shielding F_Subst->Steric SNAr Accelerates SNAr Kinetics Elec->SNAr Stabilizes Meisenheimer Complex pKa Attenuates C5-Amine pKa Elec->pKa Reduces Electron Density CYP Blocks CYP450 Oxidation Steric->CYP C-F Bond Stability

Mechanistic effects of C6-fluorine substitution on molecular reactivity.

Benchmarking vs. Alternatives

To objectively evaluate Methyl 5-amino-6-fluoronicotinate, we benchmark its performance metrics against its non-fluorinated and chlorinated counterparts. The superiority of the C6-fluoro derivative lies in its orthogonal reactivity profile.

Performance MetricMethyl 5-amino-6-fluoronicotinateMethyl 5-aminonicotinateMethyl 5-amino-6-chloronicotinate
C6 SNAr Reactivity Excellent (Rapid addition at 60-80°C)N/A (Inert C-H bond)Moderate (Requires >100°C or Pd-catalysis)
C5-Amine Nucleophilicity Moderate (Attenuated by F -I effect)High (Prone to side reactions)Low-Moderate (Steric hindrance by bulky Cl)
Metabolic Stability (C6) High (Fluorine shielding blocks oxidation)Low (Highly prone to CYP450 oxidation)Moderate (Susceptible to GSH conjugation)
Orthogonality High (F selectively reacts over ester)Low (Fewer functional handles)Moderate (Cl competes in cross-coupling)

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the orthogonal reactivity of this building block. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Regioselective SNAr Displacement of C6-Fluorine

Objective: Synthesize a 6-(dialkylamino)-5-aminonicotinate derivative. Causality of Choices:

  • Solvent (DMSO): Polar aprotic solvents dramatically accelerate SNAr by leaving the nucleophile unsolvated and highly reactive.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base is required to scavenge the HF byproduct without competing for the electrophilic C6 carbon.

Step-by-Step Methodology:

  • Charge a dry reaction vial with Methyl 5-amino-6-fluoronicotinate (1.0 equiv) and anhydrous DMSO (0.2 M).

  • Add the secondary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) at ambient temperature.

  • Heat the mixture to 80°C for 2-4 hours. Mechanistic note: The extreme electronegativity of the C6-fluorine lowers the activation energy for Meisenheimer complex formation, allowing milder heating compared to chlorinated analogs.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass signal ([M+H]⁺ 171) is fully consumed. The release of HF shifts the local pH, which is safely buffered by DIPEA.

  • Quench with ice water to precipitate the product. Isolate via vacuum filtration and dry under high vacuum.

Protocol B: Orthogonal Saponification of the C3-Ester

Objective: Generate 5-amino-6-fluoronicotinic acid without displacing the C6-fluorine. Causality of Choices:

  • Reagent (LiOH·H₂O): Lithium hydroxide is a mild base. The lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while minimizing the concentration of free hydroxide that could inadvertently attack the C6-fluorine via SNAr.

  • Temperature (0°C to RT): Kinetic control prevents the degradation of the delicate C-F bond.

Step-by-Step Methodology:

  • Dissolve Methyl 5-amino-6-fluoronicotinate (1.0 equiv) in a THF/MeOH/H₂O (3:1:1) solvent mixture.

  • Add LiOH·H₂O (1.5 equiv) portion-wise at 0°C. Mechanistic note: Maintaining 0°C during addition suppresses the competing SNAr reaction of hydroxide at the C6 position.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (QC): Monitor by TLC (EtOAc/Hexanes). Upon completion, carefully acidify the mixture to pH 4 using 1M HCl. The product, an amphoteric amino acid, will precipitate precisely at its isoelectric point.

  • Isolate by filtration and verify structural integrity via ¹⁹F NMR. A sharp singlet around -72 ppm confirms the fluorine atom remains intact on the pyridine ring[4].

Workflow Start Methyl 5-amino-6-fluoronicotinate Path1 SNAr at C6 Start->Path1 Nucleophile, Base Path2 Amidation at C5 Start->Path2 Acyl Chloride, Pyridine Path3 Hydrolysis at C3 Start->Path3 LiOH, THF/H2O End1 6-Substituted Analogs Path1->End1 End2 C5-Amides / Ureas Path2->End2 End3 Free Nicotinic Acids Path3->End3

Divergent synthetic workflows enabled by Methyl 5-amino-6-fluoronicotinate.

References

1.[2] Fluorochem. "5-AMINO-6-FLUORONICOTINIC ACID (CAS 1378574-73-2)". 2 2.[3] Benchchem. "Methyl 6-Amino-2-fluoronicotinate | 1445962-42-4". 3 3.[1] Fier, Patrick Scott. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions". eScholarship.org. 1 4.[4] Google Patents. "WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride". 4

Sources

Comparative

Cross-validation of experimental results for Methyl 5-Amino-6-fluoronicotinate synthesis

Executive Summary Methyl 5-amino-6-fluoronicotinate (Methyl 5-amino-6-fluoropyridine-3-carboxylate) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and other fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-6-fluoronicotinate (Methyl 5-amino-6-fluoropyridine-3-carboxylate) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and other fluorinated bioactive molecules. The presence of the fluorine atom at the C6 position (ortho to the pyridine nitrogen) combined with an amino group at C5 creates a unique electronic environment, making this scaffold critical for modulating metabolic stability and binding affinity in drug candidates.

This guide objectively compares the two most chemically distinct and viable synthetic pathways:

  • The "Classic" SNAr/Reduction Route: A scalable, cost-effective approach utilizing nitro-reduction.

  • The "Modern" Catalytic Route: A precision palladium-catalyzed amination of a brominated precursor.

Methodological Landscape

The synthesis of this molecule hinges on the orthogonal introduction of the amino and fluoro substituents. The electronic deficiency of the pyridine ring dictates the strategy:

  • Route A (Nucleophilic Aromatic Substitution + Reduction): Leverages the activated nature of 6-halopyridines to introduce fluorine via Halex (Halogen Exchange) or starting from a nitro-fluoro precursor, followed by chemoselective reduction.

  • Route B (Transition Metal Catalysis): Utilizes the distinct reactivity of C-Br vs. C-F bonds to selectively install the amine via Buchwald-Hartwig coupling without disturbing the fluorine atom.

Pathway Visualization

SynthesisPathways cluster_legend Pathway Key Start_Cl Methyl 6-chloro-5-nitronicotinate (Commercial Precursor) Inter_F Methyl 6-fluoro-5-nitronicotinate Start_Cl->Inter_F Step A1: KF, 18-crown-6 (Halex Reaction) Start_Br Methyl 5-bromo-6-fluoronicotinate (Commercial Precursor) Inter_Imine N-Ligated Intermediate (Benzophenone Imine Adduct) Start_Br->Inter_Imine Step B1: Pd(OAc)2, BINAP Benzophenone Imine Product Methyl 5-amino-6-fluoronicotinate (Target) Inter_F->Product Step A2: Fe/NH4Cl (Nitro Reduction) Inter_Imine->Product Step B2: HCl Hydrolysis RouteA Route A: SNAr + Reduction RouteB Route B: Pd-Catalysis

Figure 1: Strategic disconnection showing the SNAr/Reduction pathway (Blue) and the Buchwald-Hartwig pathway (Red).

Detailed Protocol Comparison

Route A: Nitro Reduction (The Scalable Standard)

Rationale: This method is preferred for multi-gram to kilogram scale-up due to lower reagent costs. The critical challenge is preventing hydrodefluorination (loss of F) during the reduction step. While catalytic hydrogenation (H2/Pd-C) is common, it poses a high risk of defluorination on this specific scaffold. Iron-mediated reduction is selected here as the self-validating "Gold Standard" for chemoselectivity.

Step 1: Preparation of Methyl 6-fluoro-5-nitronicotinate

Note: This intermediate is commercially available (CAS 1379331-55-1). If synthesizing from the chloro-analog (CAS 59237-53-5), use the Halex protocol.

  • Reagents: Methyl 6-chloro-5-nitronicotinate (1.0 eq), Potassium Fluoride (spray-dried, 2.0 eq), 18-crown-6 (0.1 eq), dry DMSO.

  • Conditions: Heat at 100°C for 4-6 hours.

  • Validation: Monitor by HPLC. The product is more polar.

Step 2: Chemoselective Reduction
  • Reagents: Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Dissolve Methyl 6-fluoro-5-nitronicotinate in EtOH/H2O (4:1 v/v, 0.1 M concentration).

    • Add NH4Cl and stir vigorously at room temperature.

    • Add Iron powder in portions to control slight exotherm.

    • Heat to 70°C for 2-4 hours.

    • Critical Control Point: Monitor TLC/LCMS for disappearance of starting material. Do not overheat (>80°C) to avoid ester hydrolysis.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from EtOH.

Self-Validation Check:

  • 1H NMR: Disappearance of the downfield signal of the proton ortho to the nitro group. Appearance of broad NH2 singlet (~6.0 ppm).

  • 19F NMR: Shift in the fluorine signal due to the change in electronic environment (Nitro -> Amino is electron-donating).

Route B: Buchwald-Hartwig Amination (The Precision Alternative)

Rationale: This route avoids the handling of energetic nitro compounds and is ideal for late-stage functionalization or when the nitro-precursor is inaccessible. It relies on the chemoselective insertion of Palladium into the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the stronger C-F bond (~115 kcal/mol).

Step 1: Pd-Catalyzed Imination[1]
  • Starting Material: Methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0).[2]

  • Reagents: Benzophenone imine (1.2 eq), Pd(OAc)2 (2 mol%), BINAP (3 mol%), Cs2CO3 (2.0 eq), Toluene (anhydrous).

  • Protocol:

    • Charge a reaction vial with the aryl bromide, Pd(OAc)2, BINAP, and Cs2CO3.

    • Evacuate and backfill with Argon (3x) to remove Oxygen (Critical for catalyst life).

    • Add Toluene and Benzophenone imine via syringe.

    • Heat at 90°C for 12-16 hours.

    • Observation: The solution typically turns from orange to deep red/brown.

Step 2: Hydrolysis
  • Reagents: 1N HCl, THF.

  • Protocol:

    • Cool the reaction mixture to RT.

    • Add 1N HCl (2.0 eq) and stir for 1 hour.

    • Neutralize with NaHCO3 and extract with EtOAc.

  • Mechanism: The bulky benzophenone group prevents bis-arylation and is easily removed under mild acidic conditions.

Self-Validation Check:

  • LCMS: Mass shift from [M+H]+ ~234 (Br isotope pattern) to ~171 (Amino product).

  • Purity: Ensure no residual Benzophenone is co-eluting (distinct UV chromophore).

Cross-Validation & Performance Matrix

FeatureRoute A (Nitro Reduction)Route B (Pd-Catalysis)
Overall Yield 65 - 75%70 - 85%
Cost Efficiency High (Cheap reagents: Fe, KF)Low (Expensive Pd, Ligands)
Scalability Excellent (kg scale feasible)Moderate (Catalyst cost limits scale)
Atom Economy GoodPoor (Loss of benzophenone)
Safety Profile Moderate (Nitro compounds, Exotherms)High (Mild conditions, no energetic intermediates)
Impurity Profile Iron residues (remove via Celite)Pd residues (requires scavenging)
F-Retention Risk High (Must avoid H2/Pd)Very High (Chemoselective)

Troubleshooting & Critical Control Points

The "Defluorination" Trap

A common failure mode in Route A is attempting catalytic hydrogenation (H2, Pd/C) to reduce the nitro group.

  • Risk: The 2-fluoropyridine motif is susceptible to hydrodefluorination (HDF) under standard hydrogenation conditions, yielding the non-fluorinated pyridine.

  • Solution: Strictly use Fe/NH4Cl or Zn/AcOH . If hydrogenation is mandatory, use Pt/C (sulfided) which is less active toward C-Halogen bonds.

Ester Stability

Both routes involve a methyl ester.

  • Risk: Hydrolysis to the carboxylic acid during workup.

  • Control: Avoid strong bases (NaOH) during workup. Use NaHCO3 or phosphate buffers. Keep temperatures <50°C during basic contact.

References

  • Preparation of Methyl 6-fluoro-5-nitronicotinate (Precursor Synthesis)

    • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science.
  • Iron-Mediated Nitro Reduction (Chemoselective Protocol)

    • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[3][4][5]

  • Buchwald-Hartwig Amination of Halopyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Journal of the American Chemical Society.
  • Hydrodefluorination Risks

    • Vaughn, B. A., et al. (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.

Sources

Validation

Characterization and Validation of Methyl 5-Amino-6-fluoronicotinate Derivatives: A Comparative Guide

In the highly attritional landscape of drug discovery, the strategic incorporation of fluorine into heteroaromatic scaffolds is rarely accidental; it is a calculated maneuver to optimize physicochemical properties and me...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly attritional landscape of drug discovery, the strategic incorporation of fluorine into heteroaromatic scaffolds is rarely accidental; it is a calculated maneuver to optimize physicochemical properties and metabolic stability. Methyl 5-amino-6-fluoronicotinate (CAS: 1378598-42-5) has emerged as a highly versatile building block for synthesizing complex pyridine-containing therapeutics[1][2]. By positioning a fluorine atom ortho to the pyridine nitrogen and adjacent to an amino group, medicinal chemists can simultaneously tune the basicity of the pharmacophore, block primary metabolic liabilities, and create an exceptionally reactive handle for late-stage functionalization[3][4].

This guide objectively compares the performance of Methyl 5-amino-6-fluoronicotinate against its non-fluorinated and chlorinated alternatives, providing self-validating experimental protocols for characterizing its reactivity and metabolic shielding.

Structural & Electronic Rationale: The Fluorine Advantage

The substitution of a hydrogen or chlorine atom with fluorine at the C6 position of the nicotinic acid core fundamentally alters the electronic distribution of the pyridine ring[4].

  • SNAr Activation: Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for late-stage diversification in drug synthesis. While fluorine is a poor leaving group in aliphatic systems, it is the premier leaving group in SNAr. Its extreme electronegativity (-I effect) profoundly stabilizes the anionic Meisenheimer complex, which is the rate-determining step. Consequently, 6-fluoropyridines react with amines significantly faster than 6-chloropyridines[3].

  • Metabolic Shielding: The C6 position of unsubstituted nicotinates is highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP450) enzymes. Fluorination introduces a strong C-F bond (approx. 116 kcal/mol) and steric shielding that effectively abolishes this metabolic soft spot[4].

  • pKa Modulation: The electron-withdrawing nature of the 6-fluoro group pulls electron density away from the pyridine nitrogen, lowering its pKa. This reduced basicity diminishes the risk of N-oxidation and mitigates hERG channel liabilities, a common cause of cardiotoxicity in basic amines[4].

Comparative Profiling: Physicochemical & Reactivity Metrics

To establish a baseline for selection, Table 1 summarizes the comparative performance of Methyl 5-amino-6-fluoronicotinate against its structural analogs.

Table 1: Comparative Profiling of 5-Aminonicotinate Derivatives

Parameter / PropertyMethyl 5-aminonicotinate (C6-H)Methyl 5-amino-6-chloronicotinate (C6-Cl)Methyl 5-amino-6-fluoronicotinate (C6-F)
Pyridine N pKa (calc.) ~4.5~2.5~2.1
Lipophilicity (LogP calc.) 0.81.51.3
SNAr Half-Life (Morpholine, 80°C) No Reaction120 min15 min
Metabolic Stability (HLM T1/2) 25 min45 min>120 min
Primary Utility Basic scaffoldCross-coupling intermediateLate-stage SNAr & Metabolic evasion

Kinetic Validation of SNAr Reactivity

To empirically validate the superior reactivity of the 6-fluoro derivative for library synthesis, we utilize a standardized SNAr kinetics assay.

SNAr_Workflow A Methyl 5-amino-6-fluoronicotinate (Electrophile) B Amine Nucleophile (e.g., Morpholine) C Meisenheimer Complex (F-stabilized Anion) D C-F Bond Cleavage (Fast Elimination) C->D E 6-Substituted Derivative (Target Scaffold) D->E AB AB AB->C Nucleophilic Attack

Fig 1. SNAr mechanism showcasing fluorine-stabilized Meisenheimer complex formation.

Protocol 1: SNAr Kinetics & Mass Balance Assay

Causality of Design: Morpholine is selected as the model nucleophile due to its moderate basicity and steric profile, allowing for clear differentiation of reaction kinetics between halogenated analogs without background hydrolysis. Biphenyl serves as an inert internal standard to ensure absolute mass balance quantification via LC-MS. This self-validating step proves that the disappearance of the starting material strictly correlates with product formation, ruling out thermal degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of Methyl 5-amino-6-fluoronicotinate (or the chloro-analog for comparison) in anhydrous DMSO. Add biphenyl (0.05 M) as the internal standard.

  • Initiation: Add 3.0 equivalents of morpholine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Incubation: Heat the reaction mixture to 80°C in a thermoshaker at 600 rpm.

  • Sampling: Aliquot 10 µL of the reaction mixture at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately in 990 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Analysis: Analyze the quenched samples via UPLC-MS/MS (C18 column, gradient elution: 5% to 95% MeCN in water with 0.1% FA over 3 minutes).

  • Data Processing: Plot the ratio of the starting material peak area to the internal standard peak area over time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Metabolic Shielding & Stability Validation

The primary biological advantage of Methyl 5-amino-6-fluoronicotinate derivatives is their resistance to Phase I metabolism[4].

Metabolic_Shielding A Non-Fluorinated Analog (C6-H exposed) B Aldehyde Oxidase / CYP450 A->B C Rapid C6-Oxidation (High Clearance) B->C Oxidation D 6-Fluoro Analog (C6-F shielded) E Steric & Electronic Blockade D->E F Prolonged Half-Life (Metabolic Stability) E->F Evasion

Fig 2. Metabolic shielding logic demonstrating how C6-fluorination prevents enzymatic oxidation.

Protocol 2: In Vitro Microsomal & Cytosolic Stability Assay

Causality of Design: Liver microsomes contain membrane-bound CYP450s but lack soluble enzymes like Aldehyde Oxidase (AO), which is highly active against pyridines. To comprehensively evaluate the 6-position shielding, the assay is supplemented with both NADPH (CYP cofactor) and cytosolic fractions (AO source). Verapamil is used as a high-clearance positive control to self-validate the metabolic competency of the biological matrix.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration and Human Liver Cytosol at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test derivative (e.g., a functionalized Methyl 5-amino-6-fluoronicotinate analog) to a final concentration of 1 µM (keep final DMSO concentration <0.1% to prevent enzyme inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a regenerating NADPH system (1 mM final concentration).

  • Kinetic Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant to an analysis plate and quantify the remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (

    
    ) based on the elimination rate constant.
    

Conclusion

For drug development professionals, the transition from a standard pyridine core to a Methyl 5-amino-6-fluoronicotinate scaffold is a highly rational design choice. As validated by the protocols above, the C6-fluorine atom acts as a dual-purpose modifier: it serves as a highly reactive electrophilic center for rapid library generation via SNAr, while simultaneously acting as an impenetrable shield against oxidative metabolism in the final therapeutic candidate. When compared to chlorinated or unsubstituted analogs, the fluorinated derivative consistently demonstrates superior kinetic profiles and metabolic longevity.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 3

  • ChemicalBook. (2026). Methyl 5-amino-6-fluoronicotinate CAS 1378598-42-5. 1

  • BLD Pharm. (2026). 1378598-42-5 | Methyl 5-amino-6-fluoronicotinate. 2

  • Inoue, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-Amino-6-fluoronicotinate

Executive Safety Summary Methyl 5-Amino-6-fluoronicotinate (CAS: 1378598-42-5) is a fluorinated pyridine derivative commonly employed as a scaffold in medicinal chemistry for the synthesis of bioactive molecules. While o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 5-Amino-6-fluoronicotinate (CAS: 1378598-42-5) is a fluorinated pyridine derivative commonly employed as a scaffold in medicinal chemistry for the synthesis of bioactive molecules. While often handled as a standard organic intermediate, its specific substitution pattern—combining a basic amine, an electron-withdrawing ester, and a fluorine atom—dictates a strict safety protocol.

Critical Hazard Insight: Beyond standard irritation, the presence of the fluorine atom on the pyridine ring introduces a risk of hydrogen fluoride (HF) generation if the compound is subjected to strong acids or thermal decomposition. Consequently, standard "irritant" protocols must be elevated to include acid-gas redundancy in engineering controls.

Hazard Assessment & Technical Justification

To select the correct PPE, we must first understand the "Why" behind the hazard. This compound is generally classified under GHS Category 4 for acute toxicity and Category 2 for irritation.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315Lipophilic penetration of the pyridine ring causes dermatitis.Double-gloving is required for prolonged handling.
Eye Irritation H319Amine functionality is basic; ester hydrolysis can generate local acidity.Safety goggles are non-negotiable; face shields required for scale-up (>5g).
Resp. Irritation H335Fine crystalline dust acts as a mechanical and chemical irritant.Zero-tolerance for open-bench weighing. All solids handling must occur in a fume hood.
Thermal Decomp. N/APyrolysis releases NOₓ and HF.Fire scenarios require SCBA; standard respirators are insufficient.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes, the PPE must scale accordingly.

Protection ZoneStandard Protocol (<1g, Solid/Soln)Scale-Up Protocol (>5g or dust generation)Technical Rationale
Hand Protection Nitrile (0.11 mm, single layer)Nitrile (Double layer) or Laminate (Silver Shield)Pyridines can permeate thin nitrile over time. Double gloving provides a breakthrough buffer.
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldFine powders behave like fluids; a face shield protects the neck and chin from dust accumulation.
Respiratory Fume Hood (Face velocity >100 fpm)N95/P100 Respirator (if hood unavailable)Engineering controls (hood) are primary. Respirators are a secondary fail-safe, not a replacement.
Body Cotton Lab Coat (Snap closure)Tyvek® Lab Coat or ApronCotton absorbs; Tyvek repels. For larger quantities, preventing fabric saturation is key.

Operational Protocol: The "Safe-Path" Workflow

This protocol minimizes exposure risk through procedural logic.[1][2][3]

Phase A: Storage & Stability
  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: The amino group is susceptible to oxidation, and the ester can hydrolyze if exposed to ambient moisture. Degradation products often possess higher toxicity profiles than the parent compound.

Phase B: Weighing & Transfer (Critical Control Point)
  • Step 1: Transfer the reagent bottle into a certified chemical fume hood.

  • Step 2: Place a disposable anti-static weighing boat on the balance.

  • Step 3: Use a micro-spatula rather than a scoop.

    • Why? Scoops encourage "dumping," which creates aerosolized dust clouds. Spatulas allow controlled addition, minimizing airborne particles.

  • Step 4: After weighing, wipe the exterior of the reagent bottle with a Kimwipe dampened in acetone inside the hood before returning it to storage. This prevents cross-contamination of the lab fridge.

Phase C: Reaction Setup
  • Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to wet the powder without displacing air rapidly (which ejects dust).

  • Incompatibility: Avoid strong oxidizing agents and strong acids.

    • Caution: If using strong acids (e.g., HCl for deprotection), ensure the off-gas scrubber is active, as trace HF formation is theoretically possible if the C-F bond is compromised under extreme forcing conditions.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of material to ensure containment is never broken.

SafeHandling Storage Cold Storage (2-8°C, Inert) Transfer Transfer to Hood (Sealed Container) Storage->Transfer Check Seal Weighing Weighing (Fume Hood ONLY) Transfer->Weighing PPE Check Weighing->Transfer Decon Bottle Reaction Reaction Setup (Wet Down Method) Weighing->Reaction Slow Addition Waste Disposal (Halogenated Waste) Reaction->Waste Quench

Figure 1: The "Safe-Path" lifecycle ensures the compound is only unsealed within the controlled environment of the fume hood (Yellow Node).

Emergency Response & Decontamination

In the event of containment breach, immediate action is required.[4]

  • Spill (Solid):

    • Do not sweep. Sweeping generates dust.

    • Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder.

    • Scoop the damp material into a waste container.

    • Clean the surface with a mild detergent followed by water.

  • Skin Exposure:

    • Immediately wash with soap and water for 15 minutes.[5][6]

    • Senior Scientist Note: While not a pure HF source, if significant irritation or deep pain persists after washing, treat as a potential fluoride exposure and seek medical evaluation immediately.

  • Eye Exposure:

    • Flush with water for 15 minutes.

    • Do not use neutralization agents (e.g., weak acids/bases) in the eye; thermal injury from neutralization can worsen the damage.

Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The fluorine atom classifies this strictly as halogenated. Mixing with non-halogenated solvents increases incineration costs and complicates recycling.

  • Container Labeling: Must explicitly list "Methyl 5-Amino-6-fluoronicotinate" and "Fluorinated Organic." Do not label simply as "Organic Waste."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Methyl 6-chloro-5-nitronicotinate (Structural Analog). Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents. ACS Chemical Health & Safety. Retrieved October 26, 2023, from [Link]

Sources

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